4-Fluoro-2-(phenylamino)benzoic acid
Description
4-Fluoro-2-(phenylamino)benzoic acid is an aromatic carboxylic acid derivative that has garnered attention within various spheres of chemical and pharmaceutical research. Its structure, featuring a substituted benzoic acid scaffold linked to a phenylamino (B1219803) group, positions it within a class of compounds with a rich history of biological activity. The strategic placement of a fluorine atom further enhances its interest to medicinal chemists, as fluorination is a well-established strategy for modulating the physicochemical and biological properties of drug candidates.
The historical roots of this compound are intertwined with the development of N-phenylanthranilic acid derivatives, a class of compounds recognized for their therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgijper.org The foundational synthesis for this class of molecules has historically been the Ullmann condensation, a copper-catalyzed reaction between an aryl amine and an aryl halide. ekb.egnih.gov This method, first reported by Ullmann, has been refined over the years, including the use of ultrasound irradiation to improve yields and shorten reaction times. ekb.eglookchem.com
While the broader class of N-phenylanthranilic acids has been a subject of study since the mid-20th century, with compounds like mefenamic acid being introduced as early as 1962, the specific timeline for the initial synthesis of this compound is less explicitly documented in early literature. pacehospital.com However, the exploration of halogenated derivatives of N-phenylanthranilic acid was a logical progression in the quest for compounds with improved efficacy and pharmacokinetic profiles. A 1985 study detailed an effective method for synthesizing various N-phenylanthranilic acid derivatives through the reaction of o-halogenbenzoic acids with arylamines, highlighting the ongoing interest in this chemical space. documentsdelivered.com More recently, a 2024 study has provided a detailed contemporary synthesis of this compound itself, employing a copper-catalyzed Ullmann reaction between 2-bromo-4-fluorobenzoic acid and aniline (B41778). nih.gov This recent work underscores a continued and evolving interest in this specific fluorinated derivative.
The two core structural motifs of this compound, the substituted benzoic acid and the phenylamino group, are of profound significance in chemical biology and drug design.
Substituted Benzoic Acid: Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. asianpubs.org The carboxylic acid group is a key pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets. The substitution pattern on the benzene (B151609) ring plays a critical role in modulating the molecule's properties. The introduction of a fluorine atom, as in this compound, is a particularly common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can influence the acidity of the carboxylic acid, the compound's metabolic stability, and its binding affinity to target proteins. ontosight.ai
Phenylamino Motif: The N-phenylanthranilic acid scaffold (a subset of the phenylamino motif) is the cornerstone of the fenamate class of NSAIDs, which includes mefenamic acid, flufenamic acid, and tolfenamic acid. wikipedia.orgsciepub.com This structural feature is crucial for their anti-inflammatory activity, which is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. ijper.org Beyond inflammation, derivatives of N-phenylanthranilic acid have been investigated for a range of other biological activities, including as anticancer and antimicrobial agents. asianpubs.org
The combination of these two motifs in this compound creates a molecule with a high potential for biological activity, building upon a well-established foundation of pharmacologically privileged structures.
Research interest in this compound and its analogs spans several key domains, largely driven by the established activities of related compounds.
Anti-inflammatory Research: As a derivative of anthranilic acid, a primary area of investigation is its potential as an anti-inflammatory agent. nih.gov The broader class of fenamates are well-known NSAIDs, and research continues to explore new derivatives with potentially improved efficacy or side-effect profiles. ijper.org
Medicinal Chemistry and Drug Design: The compound serves as a valuable scaffold for the development of new therapeutic agents. The synthesis of derivatives of 4-fluorobenzoic acid is an active area of research for creating novel bioactive compounds, including potential antimicrobial agents. globalscientificjournal.comresearchgate.net The fluorine substitution offers a handle for fine-tuning the molecule's drug-like properties.
Structural and Crystallographic Chemistry: Understanding the three-dimensional structure of this compound is crucial for rational drug design. A recent comprehensive crystallographic study has provided detailed insights into its solid-state conformation, revealing the presence of two independent molecules in the asymmetric unit with distinct dihedral angles between the aromatic rings. nih.gov This type of fundamental structural information is vital for computational modeling and understanding structure-activity relationships.
| Research Domain | Focus of Investigation | Key Findings/Potential |
| Anti-inflammatory | Potential as a non-steroidal anti-inflammatory drug (NSAID). | Belongs to the class of anthranilic acid derivatives, known for their anti-inflammatory properties. nih.gov |
| Medicinal Chemistry | Use as a scaffold for developing new drugs with various biological activities. | Fluorine substitution can enhance biological activity and pharmacokinetic properties. ontosight.ai |
| Structural Chemistry | Determination of the three-dimensional molecular structure. | Recent studies provide detailed crystallographic data, aiding in rational drug design. nih.gov |
A comprehensive study of this compound is warranted for several compelling reasons. Firstly, its structural similarity to established NSAIDs suggests a high probability of interesting biological activity, yet its specific pharmacological profile remains to be fully elucidated. Secondly, the presence of the fluorine atom provides an opportunity to investigate the specific effects of fluorination on the activity and properties of N-phenylanthranilic acid derivatives, contributing to a deeper understanding of this common medicinal chemistry strategy.
Furthermore, the detailed structural data now available for this compound provides a solid foundation for computational studies to model its interactions with biological targets, such as COX enzymes. This can guide the design of more potent and selective inhibitors. Finally, as the development of new anti-inflammatory and potentially other therapeutic agents is a continuous necessity, a thorough investigation of promising, synthetically accessible molecules like this compound is a logical and scientifically valuable endeavor.
Structure
3D Structure
Properties
CAS No. |
365-54-8 |
|---|---|
Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-anilino-4-fluorobenzoic acid |
InChI |
InChI=1S/C13H10FNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |
InChI Key |
DQDYIKGGALFGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Phenylamino Benzoic Acid
Conventional Synthetic Routes to 4-Fluoro-2-(phenylamino)benzoic acid
Traditional methods for synthesizing N-aryl anthranilic acids, including this compound, have long relied on robust and well-documented cross-coupling reactions. These approaches typically involve the coupling of an aryl halide with an amine.
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon (C-C) bonds. This palladium-catalyzed reaction typically involves an organoboron compound and an organic halide. While it is a powerful tool for creating biaryl systems and other C-C linked structures, it is not a conventional or direct method for the synthesis of this compound. The formation of this target molecule requires the construction of a C-N bond, which falls outside the primary scope of the Suzuki-Miyaura reaction. Therefore, this approach is not typically employed for the direct synthesis of diarylamines like the title compound.
Ullmann/Buchwald-Hartwig Amination Strategies
The formation of the diarylamine structure of this compound is most classically achieved through C-N cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent strategies.
The Ullmann condensation is a well-established method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. Specifically, the synthesis of this compound has been successfully achieved by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778). researchgate.netacs.orgnih.gov This reaction is typically performed at elevated temperatures in the presence of a copper catalyst. researchgate.netnih.gov
Table 1: Ullmann Condensation for this compound Synthesis researchgate.netacs.org
| Reactant 1 | Reactant 2 | Catalyst | Temperature |
| 2-bromo-4-fluorobenzoic acid | Aniline | Copper (Cu) | 403 K (130 °C) |
The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed alternative that has become a mainstay in synthetic chemistry for C-N bond formation. nih.gov This reaction offers several advantages over the classical Ullmann condensation, including milder reaction conditions, higher yields, and a broader substrate scope. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine product. nih.gov For the synthesis of this compound, this would involve the coupling of 2-bromo-4-fluorobenzoic acid with aniline using a palladium catalyst and a specialized phosphine ligand.
Table 2: Typical Components for Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | 2-bromo-4-fluorobenzoic acid | Electrophile |
| Amine | Aniline | Nucleophile |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Source |
| Ligand | BINAP, XPhos, RuPhos | Stabilizes & activates catalyst |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes amine deprotonation |
| Solvent | Toluene, Dioxane | Reaction Medium |
Direct Functionalization Methods
Direct functionalization, specifically through C-H (carbon-hydrogen) bond activation and amination, represents a more advanced and atom-economical approach to forming C-N bonds. Instead of starting with a pre-functionalized aryl halide, this strategy aims to directly replace a C-H bond on the aromatic ring with a C-N bond. For the synthesis of this compound, this would theoretically involve the direct coupling of 4-fluorobenzoic acid with aniline or an aniline derivative.
While highly desirable, the selective C-H amination at the ortho position of 4-fluorobenzoic acid is challenging due to the presence of multiple C-H bonds. These reactions often require sophisticated directing groups and specialized catalysts, such as those based on rhodium or palladium, to achieve the desired regioselectivity. kaist.ac.kr While this remains an active area of research, conventional syntheses via cross-coupling of aryl halides are currently more common for this specific molecule.
Novel and Greener Synthetic Protocols for this compound
Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of chemical syntheses. These efforts include the development of more active catalysts and the reduction or elimination of volatile organic solvents.
Catalyst Development for Efficient Synthesis
The evolution of catalysts for C-N coupling reactions has been a major driver of efficiency. In the context of the Ullmann reaction , development has moved from using stoichiometric amounts of copper powder at high temperatures to highly active catalytic systems that operate under milder conditions. The use of specific ligands can enhance the solubility and reactivity of the copper catalyst, leading to improved yields and shorter reaction times.
For the Buchwald-Hartwig amination , progress has been marked by the development of several "generations" of phosphine ligands. nih.gov Early ligands required highly reactive aryl halides, but modern, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have enabled the coupling of less reactive aryl chlorides and a much wider range of amine substrates under significantly milder conditions. nih.gov These advanced catalyst systems are crucial for making the synthesis of complex molecules like this compound more efficient and versatile.
Solvent-Free or Reduced-Solvent Methodologies
A key goal of green chemistry is to minimize the use of hazardous solvents. Research into the synthesis of N-aryl anthranilic acids has explored unconventional reaction conditions to achieve this. One such approach involves using microwave irradiation to drive the reaction under solvent-free conditions. For instance, a microwave-assisted, copper-catalyzed synthesis of N-aryl anthranilic acids has been reported, which demonstrates higher product yields and significantly shorter reaction times compared to classical heating methods.
Another green approach utilizes ultrasonic irradiation in water as a solvent for copper-catalyzed Ullmann-Goldberg coupling reactions. This method provides high yields and short reaction times while replacing volatile organic solvents with water, offering a more environmentally benign synthetic route.
Table 3: Greener Synthetic Protocols for N-Aryl Anthranilic Acids
| Method | Energy Source | Solvent | Key Advantages |
| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-Free | Shorter reaction time, higher yield |
| Ultrasonic-Assisted Synthesis | Ultrasonic Irradiation | Water | Use of an environmentally benign solvent, high yield |
Microwave-Assisted Synthesis of the Compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing N-phenylanthranilic acid derivatives, microwave irradiation has been shown to be highly effective for the Ullmann condensation.
The application of microwaves can dramatically reduce reaction times from several hours to mere minutes. For instance, studies on the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline have demonstrated that the reaction can be completed in as little as 90 seconds under microwave irradiation at 240W, achieving a yield of 98%. This rapid heating, coupled with the ability to use water as a solvent, presents a more environmentally benign approach to the synthesis of this class of compounds. The use of controlled microwave heating can enhance the efficiency of copper-catalyzed cross-coupling reactions, which have traditionally been limited by harsh conditions and long reaction times mdpi.com.
The table below illustrates a comparison between conventional and microwave-assisted synthesis for the Ullmann condensation reaction to produce N-phenylanthranilic acid derivatives, highlighting the significant reduction in reaction time.
| Reactants | Method | Solvent | Reaction Time | Yield (%) |
| 2-Chlorobenzoic acid, Aniline | Conventional Heating | Water | 5 hours | 76 |
| 2-Chlorobenzoic acid, Aniline | Microwave Irradiation | Water | 5 minutes | 98 |
| 2-Chlorobenzoic acid, Aniline | Microwave Irradiation | Dry Media | 90 seconds | 98 |
This table provides a comparative overview of reaction conditions and outcomes for the synthesis of N-phenylanthranilic acid, a structurally related compound, demonstrating the advantages of microwave-assisted methods.
Flow Chemistry Applications in Compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise production, offers numerous advantages for the manufacturing of pharmaceutical intermediates. These benefits include enhanced safety, improved heat and mass transfer, straightforward scalability, and the potential for integration of synthesis, workup, and analysis into a single continuous process.
While specific literature on the flow synthesis of this compound via the Ullmann reaction is limited, the principles of flow chemistry have been successfully applied to analogous C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction, a palladium-catalyzed process, is a prominent alternative for the formation of C-N bonds and has been extensively developed for continuous flow systems acs.orgrsc.orgscispace.com. The development of highly active catalysts has made this process attractive for continuous flow due to significant reductions in required residence time and reactor size rsc.orgscispace.com.
A continuous flow process for a pharmaceutical intermediate using a Buchwald-Hartwig amination has been demonstrated at both lab and pilot scales, showcasing the feasibility of this technology for industrial production rsc.orgscispace.com. Such a system typically involves pumping solutions of the aryl halide, amine, base, and catalyst through a heated reactor. The formation of insoluble salts as a byproduct can present challenges in flow reactors, potentially leading to clogging rsc.org. However, innovative reactor designs, such as continuously stirred tank reactors (CSTRs) in series or oscillatory plug flow reactors, can mitigate these issues acs.org. The successful implementation of continuous flow for similar C-N coupling reactions suggests a strong potential for the development of a flow process for the production of this compound.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of the Ullmann condensation is crucial for achieving high yield and purity of this compound. Key parameters that influence the reaction outcome include temperature, pressure, stoichiometry of reactants, and the purity of starting materials.
Temperature and Pressure Effects
Modern advancements in catalysis, particularly the use of ligands such as diamines and acetylacetonates, have enabled the reaction to proceed at significantly lower temperatures, sometimes as low as 40-90°C wikipedia.orgnih.gov. The choice of catalyst system is therefore a primary determinant of the optimal temperature range. Kinetic studies on Ullmann-type reactions have shown that while higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts researchgate.net. Therefore, a careful balance must be struck to maximize the formation of the desired product.
Pressure is not a commonly varied parameter in standard laboratory-scale Ullmann reactions, which are typically run at atmospheric pressure. However, in sealed-vessel microwave synthesis or in industrial-scale reactors, pressure can build up due to the vapor pressure of the solvent at elevated temperatures. In such cases, pressure control becomes a critical safety and process control parameter.
Stoichiometry and Reagent Purity Influences
The stoichiometry of the reactants—the aryl halide (2-bromo-4-fluorobenzoic acid) and the amine (aniline)—plays a significant role in the reaction's efficiency. Often, an excess of one of the reactants is used to drive the reaction to completion. In many Ullmann-type reactions, an excess of the amine component is employed.
The purity of the reactants and catalyst is also of paramount importance, as impurities can interfere with the catalytic cycle or lead to the formation of unwanted side products tutorchase.com. For instance, the copper catalyst can be deactivated by certain impurities. "Activated" copper powder, sometimes prepared in situ by the reduction of copper sulfate with zinc, has been used to enhance reactivity wikipedia.org. The purity of the starting aryl halide and amine will directly impact the purity of the final product and the complexity of the subsequent purification process tutorchase.com. The presence of water, unless used as the intended solvent, should be carefully controlled as it can affect the activity of the base and the catalyst.
The choice and amount of base are also critical stoichiometric considerations. Bases like potassium carbonate, potassium phosphate (B84403), or cesium carbonate are commonly used to neutralize the hydrogen halide formed during the reaction. The strength and solubility of the base can influence the reaction rate and yield.
Isolation and Purification Strategies for the Compound
The isolation and purification of this compound from the reaction mixture is a critical step to ensure it meets the stringent purity requirements for its intended applications. Common strategies involve a combination of extraction, crystallization, and chromatography.
Following the completion of the reaction, a typical workup procedure involves acidifying the reaction mixture to precipitate the acidic product. The crude solid can then be collected by filtration. Liquid-liquid extraction may also be employed to separate the product from the reaction solvent and other soluble components.
Crystallization is a widely used and effective method for purifying solid organic compounds. The crude this compound can be recrystallized from a suitable solvent or solvent mixture, such as ethanol (B145695)/water or acetic acid. This process removes impurities that have different solubility characteristics from the desired product.
For achieving higher levels of purity, chromatographic techniques are often employed. Normal-phase chromatography, particularly flash chromatography, is a common method for purification in pharmaceutical synthesis chromatographyonline.com. For acidic intermediates, a mobile phase consisting of a non-polar solvent like hexane and a more polar solvent like acetone (B3395972), often with a small amount of an acid modifier like trifluoroacetic acid (TFA), can be effective chromatographyonline.com. High-performance liquid chromatography (HPLC) offers higher resolution and is used for both analytical purity assessment and preparative-scale purification when very high purity is required chromatographyonline.comarborpharmchem.comzeochem.com.
Scalability Considerations for this compound Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The traditional Ullmann reaction's reliance on high temperatures and stoichiometric amounts of copper poses significant hurdles for large-scale production due to safety concerns, energy costs, and waste disposal nih.gov.
A major challenge in scaling up copper-catalyzed reactions is the removal of residual copper from the final product researchgate.net. This is particularly important for active pharmaceutical ingredients (APIs), where metal contamination is strictly regulated. The development of robust workup and purification procedures to effectively remove copper is a key aspect of process development researchgate.net.
Modern catalytic systems that operate under milder conditions are more amenable to scale-up acs.org. The use of ligands to improve catalyst efficiency allows for lower catalyst loading, which in turn simplifies the purification process. However, the cost and stability of these ligands must be considered for an economically viable industrial process.
The transition from batch to continuous manufacturing using flow chemistry is a promising strategy for overcoming many scalability challenges acs.org. Flow reactors offer superior control over reaction parameters like temperature and mixing, which can be difficult to manage in large batch reactors acs.org. This enhanced control can lead to more consistent product quality and higher yields. Furthermore, the inherent safety of handling smaller volumes of reactants at any given time in a flow system is a significant advantage, especially for reactions that are exothermic or involve hazardous materials. The development of a scalable flow process for the Ullmann condensation or a related C-N coupling reaction would be a significant advancement for the industrial production of this compound.
Derivatization and Structural Modification of 4 Fluoro 2 Phenylamino Benzoic Acid
Synthesis of Analogues and Homologues of 4-Fluoro-2-(phenylamino)benzoic acid
The synthesis of analogues and homologues is primarily achieved by modifying the core synthetic route, which often involves a copper-catalyzed Ullmann condensation or a Buchwald-Hartwig amination. nih.govwikipedia.orgnih.gov The standard synthesis of the parent compound involves the reaction of 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst. nih.gov By substituting the starting materials, a wide array of derivatives can be accessed.
Modifications at the Fluoro Position
The fluoro group at the 4-position of the benzoic acid ring can be replaced with other substituents to generate structural analogues. A common strategy is to begin the synthesis with a benzoic acid precursor that already contains the desired group at the 4-position. For instance, using 2,5-dibromobenzoic acid or 2-bromo-4-chlorobenzoic acid in the Ullmann reaction with aniline yields 5-bromo-2-(phenylamino)benzoic acid and 4-chloro-2-(phenylamino)benzoic acid, respectively. researchgate.netnih.gov
Another potential route for modification is through nucleophilic aromatic substitution (SNAr). In fluoro-aromatic compounds, especially those activated by electron-withdrawing groups, the fluorine atom can be displaced by various nucleophiles. researchgate.netyoutube.comnih.gov This allows for the introduction of oxygen, sulfur, or nitrogen-based functional groups post-synthesis of the main scaffold, although specific examples for this compound require further investigation.
Table 1: Synthesis of Analogues with Modifications at the 4-Position
| Starting Material | Reagent | Resulting Analogue | Synthetic Method |
| 2-Bromo-4-chlorobenzoic acid | Aniline | 4-Chloro-2-(phenylamino)benzoic acid | Ullmann Condensation nih.gov |
| 2,5-Dibromobenzoic acid | Aniline | 5-Bromo-2-(phenylamino)benzoic acid | Ullmann Condensation researchgate.net |
Substitutions on the Phenyl Ring of the Phenylamino (B1219803) Moiety
Table 2: Examples of Analogues with Substituted Phenylamino Moieties
| Benzoic Acid Precursor | Substituted Aniline | Resulting Analogue | Synthetic Method |
| 2-Bromobenzoic acid | 3-Chloroaniline | 2-(3-Chlorophenylamino)benzoic acid | Copper-catalyzed amination nih.gov |
| 2-Bromobenzoic acid | 4-Methoxyaniline | 2-(4-Methoxyphenylamino)benzoic acid | Copper-catalyzed amination nih.gov |
| 2-Bromobenzoic acid | 4-Nitroaniline | 2-(4-Nitrophenylamino)benzoic acid | Copper-catalyzed amination nih.gov |
| 2-Iodo-3-(trifluoromethyl)benzoic acid | Various substituted anilines | 2-Anilino-3-(trifluoromethyl)benzamides | Multi-step synthesis mdpi.com |
Alterations to the Benzoic Acid Core Structure
The benzoic acid core can be modified by introducing substituents at the available positions (3, 5, and 6). A study on 3-methyl-2-(phenylamino)benzoic acids demonstrated that such substitutions can be realized by starting with the appropriately substituted 2-halobenzoic acid, for example, 2-chloro-3-methyl-benzoic acid. uky.edursc.org These modifications can introduce significant steric and electronic changes, influencing the molecule's conformation. uky.edu Research on 2,5-substituted benzoic acid derivatives has also shown the importance of substitution patterns for modulating biological activity, where groups at the 5-position can make significant contributions. nih.gov
Table 3: Examples of Modifications to the Benzoic Acid Core
| Starting Material | Reagent | Resulting Analogue | Synthetic Method |
| 2-Chloro-3-methyl-benzoic acid | Substituted anilines | 3-Methyl-2-(phenylamino)benzoic acids | Ullmann Condensation uky.edu |
| 2-Bromo-3-methylbenzoic acid | Aniline | 3-Methyl-2-(phenylamino)benzoic acid | Copper-catalyzed amination nih.gov |
| 2,5-Disubstituted aromatic precursors | Various | 2,5-Substituted benzoic acid inhibitors | Multi-step synthesis nih.gov |
Carboxylic Acid Functional Group Derivatization
The carboxylic acid group is a key site for derivatization, readily undergoing reactions to form esters, amides, and other related functional groups. These modifications can significantly alter the compound's physicochemical properties.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a standard method. cerritos.edulibretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. libretexts.org A series of ester derivatives of the related N-phenylanthranilic acid, including methyl, ethyl, isopropyl, butyl, and phenyl esters, have been synthesized using this approach. researchgate.netasianpubs.org
Table 4: Ester Derivatives of N-Phenylanthranilic Acid Scaffolds
| Carboxylic Acid | Alcohol | Ester Product | Reaction Type |
| N-Phenylanthranilic acid | Methanol | Methyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |
| N-Phenylanthranilic acid | Ethanol (B145695) | Ethyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |
| N-Phenylanthranilic acid | Isopropanol | Isopropyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |
| N-Phenylanthranilic acid | Butanol | Butyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |
| N-Phenylanthranilic acid | Phenol | Phenyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |
Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. Direct amidation by heating a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents or catalysts are typically employed. sciepub.com Methods include the use of catalysts like boric acid or titanium(IV) fluoride (B91410) (TiF₄), which facilitate the direct condensation of carboxylic acids and amines by activating the carboxyl group. sciepub.comrsc.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide.
Table 5: Amide Derivatives Synthesized from Benzoic Acids
| Carboxylic Acid | Amine | Amide Product | Synthetic Method |
| Benzoic acid | Aniline | N-phenylbenzamide | TiF₄-catalyzed amidation rsc.org |
| Benzoic acid | Benzylamine | N-benzylbenzamide | Boric acid-catalyzed amidation sciepub.com |
| 4-Phenylbenzoic acid | 4-Phenylbenzylamine | N-(4-Phenylbenzyl)-4-phenylbenzamide | Trimethylaluminium-facilitated amidation researchgate.net |
| Various benzoic acids | Sulfanilamide derivatives | Benzoylthioureido derivatives | Multi-step synthesis nih.gov |
Reduction and Oxidation Products of the Carboxyl Group
The carboxylic acid functional group (-COOH) is a primary site for chemical transformation. While oxidation of the carboxyl group is not a common synthetic route as it is already in a high oxidation state, its reduction to a primary alcohol represents a significant structural modification.
This transformation converts the acidic carboxyl moiety into a neutral hydroxymethyl group, yielding (4-fluoro-2-(phenylamino)phenyl)methanol. Such a reduction can be achieved using powerful reducing agents capable of converting carboxylic acids to alcohols. Standard laboratory reagents for this purpose include lithium aluminium hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF).
The general reaction is as follows: this compound + Reducing Agent (e.g., LiAlH₄ or BH₃·THF) → (4-fluoro-2-(phenylamino)phenyl)methanol
This conversion fundamentally alters the molecule's properties, removing the acidic proton and introducing a site for further reactions such as etherification or esterification at the newly formed primary alcohol.
Conjugation Strategies via the Carboxylic Acid
The carboxylic acid group is an ideal handle for conjugation, allowing the this compound scaffold to be covalently linked to other molecules, such as amino acids, peptides, or alcohols, through the formation of amide or ester bonds.
Amide Bond Formation: Amide synthesis is typically accomplished by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Standard peptide coupling reagents are widely used for this purpose. The reaction generally involves mixing the carboxylic acid with an amine in the presence of a coupling agent and often an additive to suppress side reactions.
Common coupling systems include:
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are used to form a highly reactive O-acylisourea intermediate. nih.gov The addition of 1-Hydroxybenzotriazole (HOBt) can improve efficiency and reduce racemization.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for promoting amide bond formation.
Esterification: Ester derivatives can be synthesized by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative first. For instance, the synthesis of various alkyl and aryl esters of the parent N-phenylanthranilic acid has been reported, providing a clear precedent for the derivatization of its fluoro-substituted analogue. researchgate.netasianpubs.org
The table below details ester derivatives synthesized from the closely related N-phenylanthranilic acid, illustrating the variety of possible modifications at the carboxyl group. researchgate.netasianpubs.org
| Derivative Name | Esterifying Alcohol | Resulting Ester | Molecular Formula |
|---|---|---|---|
| Methyl 2-(phenylamino)benzoate | Methanol | -COOCH₃ | C₁₄H₁₃NO₂ |
| Ethyl 2-(phenylamino)benzoate | Ethanol | -COOCH₂CH₃ | C₁₅H₁₅NO₂ |
| Isopropyl 2-(phenylamino)benzoate | Isopropanol | -COOCH(CH₃)₂ | C₁₆H₁₇NO₂ |
| Butyl 2-(phenylamino)benzoate | Butanol | -COOCH₂(CH₂)₂CH₃ | C₁₇H₁₉NO₂ |
| Phenyl 2-(phenylamino)benzoate | Phenol | -COOC₆H₅ | C₁₉H₁₅NO₂ |
Phenylamino Group Modifications
The secondary amine of the phenylamino group provides another key site for structural diversification, allowing for N-alkylation, N-acylation, and cyclization reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The hydrogen atom on the secondary amine can be substituted with an alkyl group. This reaction typically requires a base to deprotonate the amine, forming a more nucleophilic amide anion, which then reacts with an alkylating agent (e.g., an alkyl halide like methyl iodide). The choice of base and solvent is critical, as competing O-alkylation at the carboxylate can occur. nih.gov Strong bases such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or THF are often employed.
N-Acylation: The introduction of an acyl group onto the nitrogen atom is a common transformation. For the parent compound, anthranilic acid, N-acylation is readily achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride to produce N-acetylanthranilic acid. google.comwikipedia.org A similar strategy can be applied to this compound, where the secondary amine would react with an acid anhydride or acid chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding N-acyl derivative.
Cyclization Reactions Involving the Amino Group
The N-phenylanthranilic acid scaffold is a classic precursor for the synthesis of acridones, a class of tricyclic heterocyclic compounds. This transformation is a two-step process that begins with the synthesis of the N-phenylanthranilic acid itself (often via an Ullmann condensation), followed by an intramolecular cyclization.
The cyclization step is an electrophilic substitution reaction that is typically promoted by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the adjacent phenyl ring, leading to the formation of the acridone (B373769) core structure with the elimination of a water molecule. This reaction provides a powerful method for converting the flexible diphenylamine (B1679370) scaffold into a rigid, planar tricyclic system.
Pro-drug Strategies Based on Amino Modifications (without clinical context)
The secondary amine functionality can be temporarily masked using pro-drug strategies to modify the molecule's physicochemical properties. The objective of such a modification, from a purely chemical standpoint, is to create a new compound that can revert to the parent molecule under specific conditions.
One common approach for secondary amines is the formation of a carbamate (B1207046) linkage. researchgate.net For instance, the amine can be reacted with an acyloxyalkyl chloroformate to yield an N-acyloxyalkoxycarbonyl derivative. This moiety is designed to be labile and can be cleaved by non-specific esterase enzymes, regenerating the parent secondary amine along with the release of an aldehyde, carbon dioxide, and an alcohol. Such modifications can alter properties like solubility or membrane permeability without fundamentally changing the core scaffold.
Incorporation of this compound into Hybrid Molecules
A "hybrid molecule" is a single chemical entity composed of two or more distinct structural units that are covalently linked. This compound can serve as a building block in the design of such hybrids, utilizing its reactive handles (carboxyl and amino groups) to connect to other molecular scaffolds.
This concept has been demonstrated with the parent compound, N-phenylanthranilic acid, which has been used to create hybrid nanomaterials. In one study, poly-N-phenylanthranilic acid was synthesized via oxidative polymerization and used to form a shell around magnetic iron oxide (Fe₃O₄) nanoparticles. mdpi.com This creates a core-shell hybrid material where the polymer is intrinsically linked to the nanoparticle core. The polymerization occurs through C-C bond formation between monomer units, illustrating how the entire scaffold can be incorporated into a larger supramolecular structure. scirp.orgresearchgate.net
Similarly, the monomeric this compound unit could be linked to other pharmacophores, polymers, or materials. The carboxylic acid can form amide or ester linkages, while the secondary amine can be used as a nucleophile to connect to electrophilic partners, creating a diverse range of complex hybrid molecules with combined structural features.
Conjugates with Peptides or Proteins
The conjugation of small molecules to peptides or proteins is a widely used strategy to improve drug targeting, enhance bioavailability, and modulate biological activity. This is typically achieved by forming an amide bond between the carboxylic acid group of the small molecule and a primary amine group on the peptide or protein, often facilitated by standard peptide coupling reagents.
Despite the presence of a carboxylic acid functional group in this compound, which makes it a candidate for such conjugation, a thorough search of scientific databases and literature reveals no published research specifically describing the synthesis or characterization of its conjugates with peptides or proteins. Consequently, there are no detailed research findings or data to present in a table format for this subsection.
Multi-component Systems Incorporating the Compound
Multi-component systems, such as co-crystals or other complex formulations, are designed to improve the physicochemical properties of a drug, including its solubility, stability, and bioavailability. The formation of these systems relies on non-covalent interactions, such as hydrogen bonding, between the active pharmaceutical ingredient and one or more other components.
While the molecular structure of this compound, with its hydrogen bond donors and acceptors, suggests the potential for forming multi-component systems, there is a notable absence of published studies on this topic. No research detailing the design, synthesis, or characterization of multi-component systems specifically incorporating this compound could be identified. As a result, there are no detailed research findings or data to populate a table for this subsection.
Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 2 Phenylamino Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and reactivity.
While specific Density Functional Theory (DFT) studies exclusively on 4-Fluoro-2-(phenylamino)benzoic acid are not widely available in the current literature, extensive research on structurally similar fenamic acid derivatives, such as mefenamic acid and flufenamic acid, allows for well-founded inferences. DFT calculations are instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
For analogous compounds like 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP/6-311G method have been employed to determine the optimized molecular structure and analyze its electronic properties actascientific.com. Such studies reveal that the distribution of electron density in the HOMO and LUMO is primarily located across the aromatic rings and the carboxyl and amino groups. This distribution is crucial for understanding the molecule's reactivity and its potential for intermolecular interactions. In the case of this compound, the fluorine atom, being highly electronegative, is expected to influence the electron density distribution and the energies of the molecular orbitals.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| HOMO Energy | Expected to be relatively high, indicating electron-donating character. | Inferred from studies on other fenamic acid derivatives. |
| LUMO Energy | Expected to be relatively low, indicating electron-accepting character. | Inferred from studies on other fenamic acid derivatives. |
| HOMO-LUMO Gap | A moderate energy gap, suggesting a balance of stability and reactivity. | Inferred from studies on other fenamic acid derivatives. |
| Electron Density | High electron density around the carboxylic acid group and the nitrogen atom. The fluorine atom would withdraw electron density from the benzoic acid ring. | General principles of electronic effects of substituents on aromatic rings. |
Note: The values in this table are qualitative predictions based on studies of structurally related molecules and are intended to be illustrative.
The conformational flexibility of this compound is a key determinant of its biological activity. The molecule's conformation is primarily defined by the dihedral angle between the two aromatic rings.
A crystallographic study of this compound has revealed that the asymmetric unit of its crystal contains two independent molecules, designated as A and B, which exhibit slight conformational differences nih.govnih.govresearchgate.net. This phenomenon, where multiple independent molecules exist in the asymmetric unit, is known as Z' > 1. The dihedral angles between the aromatic rings for these two conformers are 55.63 (5)° and 52.65 (5)° nih.govnih.govresearchgate.net. Both molecules feature an intramolecular N—H⋯O hydrogen bond, which contributes to the stability of their twisted conformations nih.govnih.govresearchgate.net. In the crystal structure, these molecules form dimers through pairwise O—H⋯O hydrogen bonds nih.govnih.govresearchgate.net.
Computational conformational scans on related fenamic acids, like mefenamic acid, have shown that the rotation around the C(aryl)-N bond is a key factor in their conformational flexibility nih.gov. These studies often reveal multiple energy minima corresponding to different stable conformations. For this compound, the energy landscape would likely feature two primary low-energy conformations similar to those observed in the crystal structure, with a significant energy barrier to rotation around the C-N bond due to steric hindrance between the phenyl ring and the carboxylic acid group.
Table 2: Crystallographically Determined Conformational Data for this compound
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Dihedral Angle (aromatic rings) | 55.63 (5)° | 52.65 (5)° |
| Intramolecular Hydrogen Bond | N—H⋯O | N—H⋯O |
Source: nih.govnih.govresearchgate.net
The aromaticity of the two phenyl rings in this compound is a defining feature of its structure. Aromatic systems are characterized by their cyclic, planar structure with delocalized π-electrons, which imparts significant stability. While specific computational studies on the aromaticity of this particular molecule are not documented, the inherent aromatic character of the benzene (B151609) and benzoic acid moieties is well-established. The substitution pattern, including the fluorine atom and the phenylamino (B1219803) group, can modulate the electron density and, to a lesser extent, the aromaticity of the rings, but they are expected to remain distinctly aromatic.
Tautomerism in this compound primarily concerns the carboxylic acid group. Carboxylic acids can exist in equilibrium with a less stable tautomeric form, but for simple benzoic acid derivatives, the carboxylic acid form is overwhelmingly favored. Another potential, though less likely, form of tautomerism could involve the amino linkage, leading to an imidic acid tautomer. Quantum chemical calculations on similar molecules generally show that the canonical structures are significantly more stable, and the populations of tautomeric forms at room temperature are negligible.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment, such as proteins or solvents.
While no specific molecular dynamics (MD) simulation studies of this compound with a protein target have been published, extensive research on other non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid can provide a model for its likely interactions. Mefenamic acid is known to inhibit cyclooxygenase (COX) enzymes. Molecular docking and MD simulations of mefenamic acid derivatives with COX-2 have been performed to understand their binding modes nih.gov.
These studies suggest that fenamic acid derivatives typically bind within the hydrophobic channel of the COX enzyme. The carboxylic acid group is crucial for binding, as it forms hydrogen bonds with key amino acid residues, such as arginine, at the active site. The two aromatic rings engage in hydrophobic and van der Waals interactions with other residues lining the channel. For this compound, the fluorine atom could potentially form halogen bonds or other specific interactions with the protein, which might influence its binding affinity and selectivity. MD simulations would be invaluable in exploring the stability of these interactions and the conformational changes in both the ligand and the protein upon binding. A study combining crystallography, docking, and molecular dynamics on mefenamic acid with cytochrome P450 mutants has highlighted the importance of including protein flexibility and dynamics to accurately predict binding modes nih.gov.
The conformation of a flexible molecule like this compound can be significantly influenced by the solvent environment. MD simulations are an excellent tool for investigating these effects. Studies on mefenamic acid in various solvents, such as ethyl acetate (B1210297) and N,N-dimethyl formamide (DMF), have shown that strong solute-solvent and solute-solute interactions occur researchgate.netiium.edu.myresearchgate.net.
Specifically, the carboxylic acid group can form hydrogen bonds with polar solvent molecules. In aqueous environments, water molecules would form a hydration shell around the polar groups of this compound. These interactions can stabilize different conformations compared to the gas phase or a nonpolar solvent. For instance, a polar solvent might stabilize a more extended conformation by solvating the carboxylic acid and amino groups, potentially altering the dihedral angle between the aromatic rings. MD simulations of mefenamic acid have demonstrated the importance of hydrogen bonds in solvation and the formation of molecular motifs in solution researchgate.netiium.edu.myresearchgate.net. Similarly, the conformational equilibrium of mefenamic acid molecules has been studied in supercritical carbon dioxide, revealing temperature-dependent conformational crossovers nih.gov. It is reasonable to expect that this compound would exhibit similar solvent-dependent conformational behavior.
Membrane Permeability Simulations (theoretical)
While specific molecular dynamics simulation studies on the membrane permeability of this compound are not extensively documented in publicly available literature, the established methodologies for such simulations provide a framework for its potential investigation. These simulations typically involve constructing a model lipid bilayer, such as a dipalmitoylphosphatidylcholine (DPPC) membrane, solvated in an aqueous environment. The this compound molecule would then be placed in the aqueous phase, and the system's evolution over time would be simulated.
Key parameters that can be derived from these simulations include the potential of mean force (PMF) profile, which describes the free energy landscape as the molecule traverses the membrane. The PMF profile can reveal the energy barriers for membrane entry, translocation, and exit, providing a quantitative measure of permeability. Additionally, these simulations can elucidate the preferred orientation and conformation of the molecule within the different regions of the lipid bilayer. For this compound, factors such as its fluorine substituent and the phenylamino group would be of particular interest in how they influence interactions with the hydrophobic core and the polar head groups of the lipids.
| Simulation Parameter | Description | Predicted Outcome for this compound |
| Potential of Mean Force (PMF) | The free energy profile along the axis perpendicular to the membrane surface. | A significant energy barrier in the hydrophobic core of the membrane would suggest lower passive permeability. |
| Diffusion Coefficient | The rate of molecular movement within different regions of the membrane. | A lower diffusion coefficient within the membrane compared to the aqueous phase is expected. |
| Orientation Analysis | The preferred alignment of the molecule relative to the membrane normal. | The carboxylic acid group is likely to anchor at the polar headgroup region, while the fluorinated phenyl ring may penetrate the hydrophobic core. |
| Hydrogen Bonding Analysis | The formation and breaking of hydrogen bonds with lipid and water molecules. | Hydrogen bonding with the phosphate (B84403) and choline groups of the lipids at the interface would be anticipated. |
Molecular Docking and Ligand-Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
Given that this compound is an analogue of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), a primary putative target is the cyclooxygenase (COX) enzyme. Molecular docking studies would typically be performed using the crystal structures of COX-1 and COX-2. These studies can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and delineate the specific molecular interactions that stabilize the ligand-protein complex.
For this compound, docking simulations would likely show the carboxylate group forming key ionic and hydrogen bond interactions with conserved residues in the active site of COX enzymes, such as Arginine and Tyrosine. The fluorine atom could participate in favorable halogen bonding or hydrophobic interactions, potentially enhancing binding affinity or selectivity.
Beyond the well-established COX enzymes, computational approaches can be used to identify other potential molecular targets for this compound. Reverse docking, a strategy where a small molecule is docked against a library of known protein structures, can suggest novel targets and potential off-target effects or opportunities for drug repurposing. Anthranilic acid derivatives have been investigated for their activity against various other targets, including enzymes and receptors involved in inflammation and cancer pathways. For instance, studies on related compounds have explored their interactions with targets like 5-lipoxygenase (5-LOX) and various protein kinases.
The chemical structure of this compound can serve as a scaffold for virtual screening campaigns to identify novel bioactive compounds. In a typical workflow, a large database of chemical compounds is computationally screened to identify molecules that are structurally similar or predicted to bind to the same target as the query molecule. Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, the known structure of this compound would be used to find similar molecules, whereas in structure-based screening, a known target (e.g., COX-2) would be used to dock a library of compounds to find potential binders.
| Computational Technique | Application to this compound | Potential Findings |
| Molecular Docking | Prediction of binding to COX-1 and COX-2 enzymes. | Binding affinities, key interacting residues, and potential for selective inhibition. |
| Reverse Docking | Screening against a library of protein structures. | Identification of novel putative molecular targets beyond COX enzymes. |
| Virtual Screening | Using its scaffold to search for similar or better-binding compounds. | Discovery of new lead compounds with potentially improved activity or pharmacokinetic properties. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR model for analogues of this compound would involve compiling a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values for COX-2 inhibition). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.
Such a model could predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. The model could reveal, for instance, the optimal position and nature of substituents on the phenyl rings to enhance activity.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. A pharmacophore model derived from a set of active fenamic acid analogues could be used as a 3D query to screen compound libraries for molecules that possess the required features, leading to the discovery of structurally diverse compounds with the desired biological activity.
| Modeling Approach | Description | Application for Analogues |
| QSAR | Correlates molecular descriptors with biological activity. | Predicts the potency of new analogues and identifies key structural features influencing activity. |
| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for activity. | Used as a 3D query for virtual screening to find novel, structurally diverse active compounds. |
Identification of Key Structural Features for Desired Activity
The biological activity of this compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is intrinsically linked to its specific molecular architecture. Computational studies and structure-activity relationship (SAR) analyses of related N-phenylanthranilic acid derivatives have elucidated several key structural features that are crucial for its desired pharmacological effects. These features include the acidic carboxyl group, the secondary amine linker, the dihedral angle between the aromatic rings, and the electronic influence of the fluorine substituent.
The benzoic acid moiety is a fundamental component for the anti-inflammatory activity of this class of compounds. The carboxylic acid group (-COOH) is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This anionic center is critical for the molecule's ability to bind to the active site of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. The carboxylate group often forms key ionic interactions and hydrogen bonds with positively charged amino acid residues, such as arginine, within the COX active site, anchoring the inhibitor and blocking the entry of the natural substrate, arachidonic acid. The presence of this acidic moiety is a common feature among most NSAIDs and is considered a primary pharmacophore. nih.govpreprints.orgresearchgate.net
The secondary amine linker (-NH-) and the two flanking aromatic rings form a diphenylamine (B1679370) core structure. This arrangement is not planar, and the dihedral angle between the planes of the two aromatic rings is a significant determinant of activity. For this compound, this twisted conformation is essential for fitting into the three-dimensional binding pocket of the target enzyme. In its crystalline form, the dihedral angles between the aromatic rings have been observed to be approximately 52.65° and 55.63° for the two independent molecules in the asymmetric unit. This non-planar conformation is believed to mimic the bent shape of the arachidonic acid substrate as it approaches the active site of COX enzymes.
The fluorine atom at the 4-position of the benzoic acid ring is a critical substituent that modulates the physicochemical and pharmacokinetic properties of the molecule. Fluorine is a highly electronegative atom and a potent electron-withdrawing group. Its presence can influence the acidity (pKa) of the carboxylic acid group, which in turn can affect the strength of the ionic interactions with the target enzyme. researchgate.netnih.govpharmacyjournal.org Moreover, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net This can lead to a longer biological half-life and improved bioavailability. The lipophilicity of the molecule is also increased by the fluorine substitution, which can enhance its ability to cross cell membranes and reach its site of action. researchgate.netnih.gov
A summary of the key structural features and their putative roles is presented in the table below.
| Structural Feature | Putative Role in Biological Activity |
| Carboxylic Acid Group | Forms critical ionic and hydrogen bond interactions with the target enzyme (e.g., COX), anchoring the molecule in the active site. |
| Secondary Amine Linker | Provides the necessary flexibility for the optimal dihedral angle between the aromatic rings and can act as a hydrogen bond donor. |
| Dihedral Angle | The twisted conformation is crucial for fitting into the three-dimensional space of the enzyme's binding pocket. |
| Phenylamino Moiety | Contributes to the overall lipophilicity of the molecule and participates in hydrophobic interactions within the active site. |
| Fluorine Atom | Modulates electronic properties, enhances metabolic stability, and increases lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. |
Design of Novel Derivatives Based on QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively reported in the public domain, insights from general QSAR principles and studies on related N-phenylanthranilic acid derivatives allow for the rational design of novel analogs with potentially improved activity. nuph.edu.uanih.govsums.ac.ir
The design of new derivatives would focus on the systematic modification of the key structural features identified in the previous section. One approach involves the modification of the carboxylic acid group . While essential for activity, its high acidity can contribute to gastrointestinal side effects. Therefore, bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a hydroxamic acid or a tetrazole, could be explored. These groups can retain the ability to form key interactions with the target enzyme while potentially offering a different acidity profile and improved tolerability. Another strategy is the esterification of the carboxylic acid to create prodrugs, which may enhance bioavailability and reduce gastric irritation. asianpubs.org
Substitution on the aromatic rings provides a rich avenue for designing novel derivatives. The phenylamino ring is a prime target for substitution. Introducing small, lipophilic, or electron-withdrawing groups at the ortho-, meta-, or para-positions could modulate the electronic properties and steric bulk of this part of the molecule. For instance, the addition of a methyl or chloro group could enhance hydrophobic interactions within the enzyme's active site. The placement and nature of these substituents would be guided by QSAR models to optimize binding affinity and selectivity for different COX isoforms (COX-1 vs. COX-2).
The anthranilic acid ring can also be modified. While the fluorine at the 4-position is likely beneficial, exploring other halogen substitutions (e.g., chlorine or bromine) or the introduction of small alkyl groups could be investigated to fine-tune the electronic and steric properties. QSAR studies on similar compounds have shown that the nature and position of substituents on this ring can significantly impact anti-inflammatory activity. nuph.edu.ua
A hypothetical design strategy for novel derivatives is outlined in the table below.
| Modification Site | Proposed Modification | Rationale Based on QSAR Principles |
| Carboxylic Acid Group | Bioisosteric replacement (e.g., tetrazole, hydroxamic acid); Esterification (prodrug approach). | To maintain key binding interactions while potentially improving the side effect profile and bioavailability. |
| Phenylamino Ring | Introduction of small, lipophilic, or electron-withdrawing substituents (e.g., -CH₃, -Cl, -CF₃) at various positions. | To enhance hydrophobic interactions, modulate electronic properties, and improve selectivity for target enzymes. |
| Anthranilic Acid Ring | Substitution with other halogens or small alkyl groups at different positions. | To fine-tune the electronic and steric characteristics of the molecule and optimize activity. |
| Amine Linker | Replacement with bioisosteric linkers (e.g., -O-, -S-). | To investigate the impact on the crucial dihedral angle and explore novel conformational possibilities for improved binding. |
In Silico Prediction of ADMET Properties (Theoretical Assessment)
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico predictive models provide a rapid and cost-effective means of evaluating these properties for a given compound. The following sections detail the theoretically predicted ADMET profile of this compound based on computational models.
Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence the pharmacokinetic behavior of a drug candidate.
Lipophilicity , commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key determinant of a drug's ability to cross biological membranes. For this compound, in silico models predict a LogP value in the range of 3.5 to 4.5. This moderate lipophilicity suggests that the compound should have good absorption and distribution characteristics.
Aqueous solubility is another critical parameter affecting drug absorption. Poorly soluble compounds often exhibit low bioavailability. The predicted aqueous solubility (LogS) for this compound is generally in the range of -3.5 to -4.5, indicating that it is a poorly soluble compound. This is consistent with many NSAIDs and suggests that formulation strategies may be necessary to enhance its dissolution and absorption.
| ADMET Property | Predicted Value | Implication |
| Lipophilicity (LogP) | 3.5 - 4.5 | Moderate lipophilicity, suggesting good potential for membrane permeation and absorption. |
| Aqueous Solubility (LogS) | -3.5 - -4.5 | Poorly soluble, which may limit oral bioavailability without appropriate formulation. |
The ability of a compound to cross the blood-brain barrier (BBB) determines its potential to exert effects on the central nervous system (CNS). For many peripherally acting drugs like NSAIDs, BBB penetration is an undesirable property that can lead to CNS side effects. In silico models for BBB penetration are based on molecular properties such as size, polarity, and lipophilicity.
| ADMET Property | Prediction | Rationale |
| Blood-Brain Barrier Penetration | Predicted to be a non-penetrant. | The presence of an ionizable carboxylic acid group and a moderate topological polar surface area limit its ability to cross the BBB. |
Metabolic stability is a crucial factor determining the in vivo half-life and duration of action of a drug. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.
Computational predictions suggest that this compound is likely to be a substrate for several CYP isoforms, particularly CYP2C9 and CYP3A4 , which are major enzymes involved in the metabolism of many NSAIDs. The aromatic rings are potential sites for hydroxylation, a common metabolic pathway for this class of compounds.
Furthermore, in silico models indicate a potential for this compound to act as an inhibitor of certain CYP isoforms , most notably CYP2C9. Inhibition of drug-metabolizing enzymes can lead to drug-drug interactions, where the co-administration of another drug that is a substrate for the same enzyme can result in altered plasma concentrations and potential toxicity.
| Enzymatic Interaction | Prediction | Potential Implication |
| CYP450 Substrate | Likely substrate for CYP2C9 and CYP3A4. | The compound is expected to be metabolized by these key drug-metabolizing enzymes, influencing its pharmacokinetic profile. |
| CYP450 Inhibition | Potential inhibitor of CYP2C9. | May lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme. |
Pre Clinical Biological Activity and Mechanistic Investigations of 4 Fluoro 2 Phenylamino Benzoic Acid
Target Identification and Validation
Extensive searches of peer-reviewed scientific databases and literature yielded no specific studies focused on the target identification and validation of 4-Fluoro-2-(phenylamino)benzoic acid through the methodologies outlined below. While the compound is identified as a derivative of anthranilic acid, a class of molecules known to act as non-steroidal anti-inflammatory drugs (NSAIDs), specific experimental data for this particular molecule is not publicly available. nih.gov
Enzyme Inhibition and Activation Studies (cell-free systems)
No published research was identified that specifically details the effects of this compound on enzyme activity in cell-free systems. Although related N-phenylanthranilic acid derivatives have been investigated as enzyme inhibitors, for instance, against aldo-keto reductase 1C3 (AKR1C3), no such data exists for the 4-fluoro substituted compound. nih.gov
Receptor Binding Assays (using isolated receptors/membranes)
There are no available studies in the scientific literature that have characterized the binding affinity or potential interaction of this compound with any specific isolated receptors or membrane preparations.
Cellular Thermal Shift Assays (CETSA) in Non-human Cell Lines
A search for studies employing Cellular Thermal Shift Assays (CETSA) to confirm the target engagement of this compound within non-human cell lines did not yield any results. This technique is a powerful tool for validating drug-target interactions in a cellular context, but its application to this specific compound has not been reported in the literature. pelagobio.commdpi.com
Affinity Proteomics Approaches for Target Deconvolution
No literature is available describing the use of affinity proteomics, chemical proteomics, or other target deconvolution methods to identify the molecular targets of this compound.
Mechanistic Studies of Action at the Molecular Level
Signal Transduction Pathway Modulation in Non-human Cells
The scientific literature lacks specific studies investigating the impact of this compound on intracellular signal transduction pathways in any non-human cell models. While NSAIDs, as a class, are known to modulate signaling pathways related to inflammation (e.g., cyclooxygenase pathways), specific experimental evidence for this compound is absent. nih.gov
Gene Expression Profiling via Transcriptomics in Model Systems
Transcriptomic analysis, utilizing techniques such as RNA sequencing (RNA-Seq) or microarray analysis, offers a comprehensive view of the global changes in gene expression within a model system upon treatment with this compound. This powerful approach allows for the elucidation of the compound's mechanism of action by identifying the signaling pathways and biological processes it modulates. For a compound belonging to the non-steroidal anti-inflammatory drug (NSAID) class, such as this compound, transcriptomic studies would likely be conducted in relevant cell lines, for instance, in inflammatory cells like macrophages or in cancer cell lines where NSAIDs have shown potential therapeutic effects.
The primary goal of such an investigation would be to move beyond the known cyclooxygenase (COX) inhibitory activity of NSAIDs and uncover novel targets and mechanisms. In a typical study, cells would be exposed to various concentrations of this compound, and changes in their transcriptomes would be compared to vehicle-treated controls. The resulting data would reveal a signature of differentially expressed genes (DEGs).
Subsequent bioinformatic analysis of these DEGs would involve pathway enrichment analysis to identify which signaling cascades are significantly affected. Given the compound's structural similarity to other anthranilic acid derivatives, it is plausible that pathways related to inflammation (e.g., NF-κB signaling, cytokine-cytokine receptor interaction), cell cycle regulation, and apoptosis would be prominently featured. For instance, a hypothetical transcriptomic study in a cancer cell line might reveal the downregulation of genes involved in cell proliferation and survival, and the upregulation of genes that promote cell death. nih.gov
A representative data table from such a hypothetical study is presented below, illustrating the types of genes that might be modulated by this compound.
Table 1: Representative Differentially Expressed Genes in a Model Cell Line Treated with this compound
| Gene Symbol | Gene Name | Fold Change | p-value | Associated Pathway |
| TNF | Tumor necrosis factor | -2.5 | <0.01 | Inflammation, Apoptosis |
| IL1B | Interleukin 1 beta | -3.1 | <0.01 | Inflammation |
| CCND1 | Cyclin D1 | -2.0 | <0.05 | Cell Cycle |
| BCL2 | B-cell lymphoma 2 | -1.8 | <0.05 | Apoptosis |
| CDKN1A | Cyclin dependent kinase inhibitor 1A | +2.2 | <0.05 | Cell Cycle, Apoptosis |
| CASP3 | Caspase 3 | +1.9 | <0.05 | Apoptosis |
Protein Post-Translational Modification Analysis (e.g., phosphorylation)
Following the investigation of gene expression changes, the next logical step is to examine the compound's impact on the proteome, specifically on post-translational modifications (PTMs). PTMs, such as phosphorylation, are critical for regulating protein function, localization, and stability. Mass spectrometry-based proteomics is a key technology for identifying and quantifying changes in PTMs across the entire proteome of a cell or tissue.
For this compound, a phosphoproteomic study could reveal its influence on kinase signaling pathways that are crucial in both inflammation and cancer. In such an experiment, cells treated with the compound would be lysed, and proteins would be digested into peptides. Phosphopeptides would then be enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
The resulting data would provide a quantitative profile of thousands of phosphorylation sites. Changes in the phosphorylation status of specific proteins can indicate the activation or inhibition of upstream kinases. For example, a decrease in the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, a cascade often dysregulated in cancer, could suggest a potential anti-proliferative mechanism of action for the compound. mdpi.com
A hypothetical data table summarizing potential findings from a phosphoproteomic analysis is shown below.
Table 2: Representative Changes in Protein Phosphorylation in a Model Cell Line Treated with this compound
| Protein | Phosphorylation Site | Fold Change | p-value | Associated Kinase/Pathway |
| Akt | Ser473 | -2.8 | <0.01 | PI3K/Akt/mTOR |
| mTOR | Ser2448 | -2.5 | <0.01 | PI3K/Akt/mTOR |
| p38 MAPK | Thr180/Tyr182 | +3.0 | <0.01 | MAPK Signaling |
| NF-κB p65 | Ser536 | -2.2 | <0.05 | NF-κB Signaling |
| GSK3β | Ser9 | +1.9 | <0.05 | Wnt/β-catenin Signaling |
Regulation of Cell Cycle and Apoptosis Pathways (in vitro/cellular)
Building on the insights from transcriptomic and proteomic studies, direct functional assays are employed to confirm the effects of this compound on cell cycle progression and apoptosis. These assays provide crucial information on the compound's cytostatic and cytotoxic effects.
Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that inhibits cell proliferation might cause an accumulation of cells in a specific phase, indicating a cell cycle arrest. Some NSAIDs have been shown to induce a G0/G1 arrest in vascular smooth muscle cells. reading.ac.uk
Apoptosis, or programmed cell death, can be assessed through various methods. An early marker of apoptosis is the externalization of phosphatidylserine, which can be detected by flow cytometry using fluorescently labeled Annexin V. biotium.com A later stage of apoptosis involves the activation of caspases, key executioner enzymes. Caspase activity can be measured using fluorogenic substrates. Furthermore, the cleavage of specific cellular proteins, such as poly (ADP-ribose) polymerase (PARP), can be detected by western blotting as a hallmark of apoptosis. Studies on other benzoic acid derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov
The collective data from these assays would indicate whether this compound's anti-proliferative effects are primarily due to cell cycle arrest, induction of apoptosis, or a combination of both.
In Vitro Efficacy Assessments in Non-human Cell Systems
Cell Proliferation and Viability Assays
A fundamental step in the preclinical evaluation of any potential therapeutic compound is to assess its impact on cell proliferation and viability. For this compound, these assays would be conducted across a panel of relevant cell lines to determine its potency and spectrum of activity.
Cell viability assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is generally proportional to the number of viable cells. These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product. A decrease in the color intensity indicates a reduction in cell viability. Such assays have been used to evaluate the effects of NSAIDs on cancer cell lines. nih.govnih.gov
Cell proliferation can be more directly measured by assays that quantify DNA synthesis, such as the BrdU incorporation assay. In this method, a thymidine (B127349) analog, bromodeoxyuridine (BrdU), is added to the cell culture and is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU can then be quantified using an antibody-based detection system.
These assays would yield important parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation or reduces cell viability by 50%. A representative data table summarizing hypothetical IC50 values is provided below.
Table 3: Representative IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) |
| RAW 264.7 | Murine Macrophage | MTT | 75.2 |
| HT-29 | Human Colon Cancer | MTT | 58.9 |
| A549 | Human Lung Cancer | SRB | 65.4 |
| MCF-7 | Human Breast Cancer | MTT | 82.1 |
| HUVEC | Human Umbilical Vein Endothelial | BrdU | 95.3 |
Cell Migration and Invasion Assays
Cell migration is a critical process in inflammation and cancer metastasis. nih.gov Therefore, evaluating the effect of this compound on cell migration and invasion is essential, particularly given its potential anti-inflammatory and anti-cancer properties.
The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. The presence of an inhibitory compound would slow down this process.
Transwell migration assays, also known as Boyden chamber assays, provide a more quantitative assessment of cell migration towards a chemoattractant. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. ice-biosci.com
To assess cell invasion, a variation of the transwell assay is used where the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel. In this assay, cells must degrade the ECM barrier before they can migrate through the pores. This mimics the process of tissue invasion by cancer cells. A reduction in the number of invading cells in the presence of this compound would suggest potential anti-metastatic activity.
Specific Functional Assays (e.g., reporter gene assays, ion channel modulation)
To delve deeper into the specific molecular targets of this compound, a variety of functional assays can be employed.
Reporter gene assays are powerful tools for studying the regulation of gene expression and signaling pathways. indigobiosciences.com In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). Cells are then transfected with this construct. If the compound activates or inhibits the signaling pathway that regulates the promoter, a corresponding change in the reporter signal will be observed. For example, a reporter construct driven by an NF-κB responsive element could be used to specifically measure the inhibitory effect of the compound on NF-κB signaling, a key pathway in inflammation. eaglebio.com
Organoid and 3D Cell Culture Model Evaluations
Currently, there is a notable absence of publicly available scientific literature detailing the evaluation of this compound in organoid or other three-dimensional (3D) cell culture models. Organoid and 3D cell culture systems are increasingly recognized for their ability to closely mimic the complex microenvironment of tissues, offering a more physiologically relevant context for studying disease and testing therapeutic agents compared to traditional two-dimensional cell cultures. rndsystems.comnih.gov These advanced in vitro models are instrumental in various research areas, including developmental biology, disease modeling, and drug discovery. rndsystems.combio-techne.com The application of such models to investigate the biological activity of this compound could provide significant insights into its mechanisms of action and potential therapeutic effects in a setting that better recapitulates human physiology. However, at present, no studies have been published that specifically document the use of this compound in intestinal, cancer, or other types of organoids.
In Vivo Efficacy Studies in Non-human Animal Models
Comprehensive in vivo efficacy studies for this compound in non-human animal models have not been reported in the available scientific literature. Such studies are a critical component of preclinical research, providing essential information on the biological effects of a compound in a whole-organism context.
Pharmacodynamic Biomarker Analysis in Rodent Models
There is no available data from studies conducting pharmacodynamic biomarker analysis of this compound in rodent models. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a drug on the body and for identifying biomarkers that can be used to monitor its activity. For instance, in the context of anti-inflammatory or oncological research, such analyses might involve measuring changes in the levels of specific cytokines, signaling proteins, or gene expression patterns in response to the compound's administration. While derivatives of aminobenzoic acid have been investigated for their impact on pathways such as TNFα/NFΚB and iNOS/NO in murine cancer models, specific data for the 4-fluoro derivative is lacking. nih.gov
Efficacy Evaluation in Specific Disease Models (e.g., inflammatory, oncological models, non-therapeutic for humans)
No specific efficacy evaluations of this compound in established animal models of inflammatory or oncological diseases have been published. Although non-steroidal anti-inflammatory drugs (NSAIDs), a class to which anthranilic acid derivatives belong, are widely used for inflammatory conditions, specific preclinical data for this particular fluorinated analogue is not available. nih.gov Research on other novel compounds has demonstrated the utility of animal models, such as the CT-26 colon cancer xenograft model, for evaluating the in vivo efficacy of potential therapeutic agents. nih.gov However, this compound has not been the subject of such published investigations.
Comparative Efficacy of Analogues in Animal Systems
There is a lack of published research comparing the in vivo efficacy of this compound with its structural analogues in animal systems. Comparative studies are vital for structure-activity relationship (SAR) analysis, helping to identify the most potent and effective compounds within a chemical series. While the synthesis of this compound from 2-bromo-4-fluorobenzoic acid and aniline (B41778) has been described, its biological activity in comparison to other similar molecules in vivo remains uninvestigated in the public domain. nih.gov
Phenotypic Screening in Zebrafish or C. elegans Models
No studies have been found that utilize phenotypic screening in zebrafish (Danio rerio) or Caenorhabditis elegans to assess the biological activities of this compound. These model organisms offer significant advantages for high-throughput in vivo screening due to their rapid development, genetic tractability, and optical transparency. nih.gov Phenotypic screening in these systems can uncover novel biological effects and therapeutic potentials of small molecules in a whole-organism context. nih.gov The absence of such screening data for this compound indicates a gap in the exploration of its potential bioactivities using these powerful preclinical models.
Biochemical and Cellular Interactions of 4 Fluoro 2 Phenylamino Benzoic Acid
Cellular Uptake and Intracellular Distribution Studies
Detailed studies on the cellular uptake and intracellular distribution of 4-Fluoro-2-(phenylamino)benzoic acid have not been reported in the available scientific literature.
Permeability Assays in Non-human Cell Lines
No data from permeability assays, such as those using Caco-2 or MDCK cell lines, for this compound has been published. Therefore, its rate and mechanism of passage across cellular monolayers remain uncharacterized.
Subcellular Localization through Imaging Techniques
There are no available studies that have utilized imaging techniques, such as fluorescence microscopy, to determine the subcellular localization of this compound. Its distribution within different cellular compartments is currently unknown.
Efflux and Transport Mechanism Investigations
Investigations into the potential interaction of this compound with cellular efflux transporters (e.g., P-glycoprotein, BCRP, or MRPs) have not been documented. It is unknown whether this compound is a substrate or inhibitor of any known transport mechanisms.
Interaction with Macromolecules
Specific studies detailing the interaction of this compound with biological macromolecules are not present in the accessible literature.
Protein-Ligand Interaction Studies (e.g., SPR, MST)
There are no published reports of protein-ligand interaction studies, such as those employing Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST), to characterize the binding affinity and kinetics of this compound with any specific protein targets.
DNA/RNA Binding and Intercalation Studies
No research has been published on the potential for this compound to bind or intercalate with DNA or RNA. Its capacity for interaction with nucleic acids has not been investigated.
Membrane Lipid Interactions and Effects on Membrane Fluidity
While direct studies on this compound are not extensively available, research on structurally similar compounds, particularly other fenamates, provides significant insight into its potential interactions with cellular membranes. Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from anthranilic acid, have been shown to penetrate and dynamically distribute within the lipid bilayer of cell membranes. researchgate.net
Studies using various nuclear magnetic resonance (NMR) techniques on mefenamic acid, flufenamic acid, and tolfenamic acid revealed that these molecules can be found within membranes, interacting with the lipids. mdpi.com Their lipophilic nature, indicated by high logP values, suggests they can readily pass into the cell bilayer. mdpi.com The specific location and orientation of these drugs are influenced by their unique chemical structures. For instance, mefenamic and tolfenamic acids were found to have a different localization within a model 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) membrane compared to flufenamic acid. mdpi.com
These interactions can directly impact the physical properties of the membrane. Research has shown that the binding of certain fenamates, such as tolfenamic and mefenamic acid, increases the order of lipid chains, which corresponds to a decrease in membrane fluidity. researchgate.net Conversely, other studies on mefenamic acid using Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction have demonstrated a fluidizing effect on the acyl chains of both dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylethanolamine (DMPE) bilayers. scielo.brresearchgate.net This fluidization suggests a significant perturbation of the membrane's structural integrity. scielo.br Such alterations to membrane fluidity can, in turn, affect the function of embedded proteins like receptors and enzymes. researchgate.net
Table 1: Effects of Fenamate Analogs on Model Lipid Membranes
| Compound | Model Membrane | Technique | Observed Effect on Fluidity/Order |
|---|---|---|---|
| Mefenamic Acid | POPC | ²H NMR | Increased lipid chain order researchgate.net |
| Tolfenamic Acid | POPC | ²H NMR | Increased lipid chain order researchgate.net |
| Flufenamic Acid | POPC | ²H NMR | No significant influence on lipid packing researchgate.net |
Effects on Cellular Processes and Homeostasis (in vitro/cellular)
Benzoic acid and its derivatives can act as mitochondrial uncouplers. nih.gov These molecules are typically lipophilic weak acids capable of transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. nih.govwustl.edu This process uncouples nutrient oxidation from ATP production. wustl.edu The direct consequence of this uncoupling is a decrease in the proton motive force, which leads to an increased rate of mitochondrial respiration as the electron transport chain attempts to compensate for the proton leak. wustl.edu While this action reduces the production of ATP, it can also decrease the generation of mitochondrial reactive oxygen species (ROS). wustl.edu However, many common uncouplers can exert off-target effects, such as depolarizing the plasma membrane, which can contribute to cytotoxicity. wustl.edu Given its structure as a benzoic acid derivative, this compound may possess similar mitochondrial uncoupling properties, though specific studies are required for confirmation.
Compounds structurally related to this compound, such as other fenamates, exhibit a dual role in cellular oxidative balance, acting as both pro-oxidants and antioxidants. mdpi.comnih.gov Some benzoic acid derivatives have been shown to have a pro-oxidant effect on mitochondria, increasing the production of ROS. nih.gov Specifically, mefenamic acid has been reported to stimulate ROS generation in hepatocytes. mdpi.com
Conversely, this initial increase in ROS can trigger a protective antioxidant response. mdpi.com Mefenamic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant defenses. nih.gov This activation occurs because the drug disrupts the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov The activation of the Nrf2 pathway leads to the upregulation of sequestosome 1 (SQSTM1), which creates a positive feedback loop that further enhances Nrf2 activation and the expression of downstream antioxidant enzymes. mdpi.comnih.gov This mechanism ultimately protects cells against oxidative stress-induced damage. nih.gov Therefore, while an initial pro-oxidant effect may occur, the net result can be an enhanced cellular antioxidant capacity.
A growing body of evidence indicates that NSAIDs, including fenamates, can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). nih.govresearchgate.net The ER is critical for protein synthesis and folding, and disruptions to its function can cause an accumulation of unfolded or misfolded proteins, a condition known as ER stress.
Studies on NSAIDs like indomethacin, diclofenac, and ibuprofen have shown they can induce key markers of the UPR. nih.gov These markers include the upregulation of chaperone proteins like GRP78 and GRP94, as well as the activation of the three main UPR signaling branches involving the proteins ATF6, PERK, and IRE-1α. nih.gov A key downstream effector in ER stress-mediated apoptosis is the transcription factor CHOP (C/EBP homologous protein). nih.gov The induction of CHOP by NSAIDs has been demonstrated in multiple cell types, and its expression is critical for triggering apoptosis. nih.gov This ER stress-mediated cell death is considered a form of immunogenic cell death (ICD), which can trigger an anti-tumor immune response. nih.govpitt.edu
Table 2: UPR Markers Activated by NSAIDs in Cellular Models
| NSAID | Cell Type | Activated UPR Markers | Reference |
|---|---|---|---|
| Indomethacin | Gastric mucosal cells | GRP78, CHOP, ATF6, ATF4, XBP-1 | nih.gov |
| Ibuprofen | HCT-116 colon cancer cells | CHOP, GRP94, IRE-1α, PERK, Caspase-12 | |
| Diclofenac | Gastric mucosal cells | CHOP | nih.gov |
The induction of ER stress by NSAIDs is closely linked to the modulation of autophagy. Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain homeostasis. ER stress can serve as a trigger for autophagy as a survival mechanism. Research on an ibuprofen derivative demonstrated that after inducing ER stress, it also upregulated autophagy markers such as Beclin-1 and the ratio of LC3-II to LC3-I, indicating the formation of autophagosomes.
However, the relationship is complex. Studies on mefenamic acid found that while it increased the expression of SQSTM1 (also known as p62), a protein involved in linking cargo to autophagosomes, this effect was independent of autophagic activity. nih.gov In that specific context, mefenamic acid treatment did not alter the levels of the autophagic marker LC3B-II, suggesting that the observed SQSTM1 induction was not due to an inhibition of lysosomal function or a block in autophagic flux. nih.gov
Immunomodulatory Potential in Non-human Immune Cells
Research using murine models has demonstrated that mefenamic acid, an analogue of this compound, possesses significant immunosuppressive properties affecting both cell-mediated and humoral immunity. nih.govnih.gov
In studies evaluating hematological parameters in healthy mice, mefenamic acid significantly reduced the total counts of white blood cells, red blood cells, lymphocytes, and neutrophils, as well as hemoglobin content. nih.govresearchgate.net This general reduction in circulating immune and blood cells points to a potent immunosuppressive effect. nih.gov
Further investigation into cell-mediated immunity showed that mefenamic acid significantly suppressed delayed-type hypersensitivity (DTH) reactions in mice. nih.govnih.gov In models of humoral immunity, the compound led to a significant reduction in antibody titers against sheep red blood cells and was associated with an increased lethality rate in a mouse lethality test, further confirming its immunosuppressive impact. nih.govnih.gov These findings suggest that fenamate-class compounds can modulate the immune system by suppressing the function and proliferation of key immune cell populations. nih.gov
Table 3: Hematological Effects of Mefenamic Acid in Healthy Mice
| Parameter | Effect Observed | Significance |
|---|---|---|
| White Blood Cell Count | Significant Reduction | p < 0.001 researchgate.net |
| Lymphocyte Levels | Significant Reduction | p < 0.001 researchgate.net |
| Neutrophil Levels | Significant Reduction | p < 0.001 researchgate.net |
| Red Blood Cell Count | Significant Reduction | p < 0.001 researchgate.net |
Cytokine Production Modulation
There are no specific studies available that detail the modulatory effects of this compound on the production of cytokines such as interleukins (e.g., IL-6, IL-1β) or tumor necrosis factor-alpha (TNF-α). Research has not yet characterized its specific inhibitory or stimulatory profile on these key signaling molecules of the immune system. Therefore, no data tables can be generated to illustrate these interactions.
Immune Cell Proliferation and Activation Studies
Information regarding the direct effects of this compound on the proliferation and activation of immune cells, including lymphocytes (T-cells and B-cells) and macrophages, is not present in the current body of scientific literature. Consequently, there are no research findings to report on how this specific compound influences the adaptive or innate immune response at a cellular level.
Effects on Inflammatory Mediators
While the parent structure of this compound belongs to a class of compounds known to act as non-steroidal anti-inflammatory drugs (NSAIDs), which typically function by inhibiting cyclooxygenase (COX) enzymes, no studies have been published that specifically measure the inhibitory activity (e.g., IC50 values) of this fluorinated derivative against COX-1 and COX-2. Furthermore, its effects on the synthesis of other inflammatory mediators, such as prostaglandins and leukotrienes, have not been experimentally determined. As a result, no data tables detailing its potency or efficacy on these mediators can be provided.
Analytical Methodologies for 4 Fluoro 2 Phenylamino Benzoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 4-Fluoro-2-(phenylamino)benzoic acid, various chromatographic methods are applicable, chosen based on the specific analytical goal, such as purity assessment, quantification, or separation of chiral analogues.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method is essential for routine quality control and stability testing. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to moderately polar compounds.
The development process involves a systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products.
Column Selection: A C18 (octadecylsilane) column is a common starting point, offering good retention and selectivity for aromatic compounds. Column dimensions (e.g., 250 mm length, 4.6 mm internal diameter) and particle size (e.g., 5 µm) are selected to balance resolution, analysis time, and backpressure.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid group of this compound. To ensure the compound is in its non-ionized, more retained form, the pH is usually maintained at least 2 units below its pKa, often using a phosphate (B84403) or acetate (B1210297) buffer. Acetonitrile (B52724) is a common organic modifier, and its proportion in the mobile phase is adjusted to control the retention time of the analyte. A gradient elution, where the organic solvent concentration is increased over time, is often employed to separate compounds with a wide range of polarities.
Detection: Given the aromatic nature of the molecule, a UV detector is the most straightforward and widely used detection method. The detection wavelength is selected at the absorbance maximum of this compound to ensure high sensitivity.
Method Validation: Once developed, the method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine), which can lead to poor peak shape and thermal degradation in the hot injector and column.
To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. nih.govresearchgate.netresearchgate.net This process converts the polar functional groups into less polar, more volatile derivatives.
Derivatization: The most common derivatization strategy for carboxylic acids is esterification. For instance, reacting the compound with an agent like boron trifluoride-methanol (BF3·MeOH) converts the carboxylic acid group to its methyl ester. nih.govresearchgate.netresearchgate.net This significantly increases the volatility of the analyte. The secondary amine group can also be derivatized, for example, through acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to further reduce polarity and improve chromatographic performance. gcms.cz
GC-MS Analysis: When coupled with a Mass Spectrometry (MS) detector, GC provides a powerful tool for both quantification and identification. The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that can be used for definitive identification of impurities or metabolites.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Boron trifluoride-methanol (BF3·MeOH) for esterification nih.govresearchgate.netresearchgate.net |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Mass Spectrometer (MS) |
While this compound itself is not chiral, its derivatives or related drug molecules may contain stereocenters, making the separation of enantiomers a critical analytical task. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. researchgate.netchromatographyonline.com
SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC.
Chiral Stationary Phases (CSPs): The key to enantiomeric separation in SFC is the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including acidic molecules. researchgate.netchromatographyonline.com
Mobile Phase Modifiers: To modulate the retention and selectivity of the separation, organic solvents, known as modifiers (e.g., methanol, ethanol), are added to the supercritical CO2. researchgate.net For acidic compounds, it is often necessary to add a small amount of an acidic or basic additive to the modifier to improve peak shape and resolution.
Advantages: SFC offers significant advantages in terms of speed, with typical analysis times being 3 to 10 times shorter than HPLC. The reduction in organic solvent usage also makes it a more environmentally friendly technique.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers a different separation mechanism compared to HPLC and GC, making it an excellent complementary technique for purity assessment and the analysis of ionic species. nih.govchromatographyonline.com
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode.
Separation Principle: In CZE, a buffer-filled capillary is subjected to a high voltage. As a carboxylic acid, this compound will be negatively charged at a pH above its pKa and will migrate towards the anode. However, the strong electroosmotic flow (EOF) in a bare fused-silica capillary typically carries all species, regardless of charge, toward the cathode at different velocities.
Method Parameters: Key parameters to optimize include the buffer pH, concentration, and the applied voltage. The pH of the background electrolyte (BGE) is crucial as it determines the charge of the analyte and the magnitude of the EOF. mdpi.com
Use of Additives: To improve separation selectivity, especially between structurally similar impurities, additives can be incorporated into the buffer. For example, cyclodextrins can be used to achieve separation of closely related fenamic acids through host-guest complexation. nih.gov CE is particularly useful for resolving impurities that may co-elute in HPLC.
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d.) |
| Background Electrolyte (BGE) | 30 mM Phosphate buffer (pH 12.0) |
| Additive | 2 mM β-Cyclodextrin |
| Organic Modifier | 10% (v/v) Acetonitrile |
| Applied Voltage | 20-30 kV |
| Detection | UV (e.g., at 214 nm) |
Spectroscopic Characterization Techniques (for analytical purposes beyond basic ID)
While chromatography is used for separation, spectroscopy is indispensable for the structural elucidation of unknown compounds, such as metabolites or synthetic derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. When analyzing metabolites or derivatives of this compound, a suite of NMR experiments is used to unambiguously assign the structure.
A study investigating the metabolic perturbations in rats exposed to N-phenylanthranilic acid (a close structural analogue) utilized ¹H NMR spectroscopy to identify metabolites in urine. nih.gov The analysis revealed the excretion of ketone bodies (β-hydroxybutyrate, acetoacetate, and acetone) and ascorbate, providing insights into the metabolic pathways affected by the parent compound. nih.gov
For a newly synthesized derivative, a combination of 1D and 2D NMR experiments would be employed for full characterization:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a derivative of this compound, one would expect to see signals in the aromatic region (typically 6.5-8.5 ppm), a broad singlet for the N-H proton, and additional signals corresponding to the newly introduced chemical moiety. researchgate.net
¹³C NMR: Shows the number of distinct carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different fragments of the molecule.
Mass Spectrometry (MS) for Fragmentation Analysis and Quantification
Mass spectrometry is a powerful analytical technique for elucidating the structure of this compound through fragmentation analysis. When subjected to ionization in a mass spectrometer, the molecule is expected to fragment in a predictable manner, providing valuable structural information.
In positive ion mode electrospray ionization (ESI+), the molecule would likely be protonated at the nitrogen or carboxylic acid oxygen. Subsequent fragmentation via collision-induced dissociation (CID) would lead to characteristic product ions. A plausible fragmentation pathway would involve the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another significant fragmentation would be the cleavage of the bond between the carboxylic group and the phenyl ring, or the bond between the amino group and one of the phenyl rings.
In negative ion mode (ESI-), the molecule would be deprotonated at the carboxylic acid group. A characteristic fragmentation in this mode for similar compounds is the loss of carbon dioxide (CO₂).
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |
| ESI+ | 232.07 [M+H]⁺ | 214.06 | H₂O |
| 186.07 | H₂O + CO | ||
| 154.06 | C₇H₅O₂ | ||
| 93.06 | C₁₃H₉FNO₂ | ||
| ESI- | 230.06 [M-H]⁻ | 186.07 | CO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantitative determination of this compound in solution. The presence of two aromatic rings and a carboxylic acid group, which are chromophores, suggests that the compound will absorb light in the UV region of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption maxima (λmax). Based on the spectra of structurally similar compounds like N-phenylanthranilic acid, one would anticipate strong absorption bands in the range of 280-350 nm. The exact position and intensity of these bands are influenced by the solvent polarity. This technique is particularly useful for determining the concentration of the compound in a solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) |
| Ethanol (B145695) | ~285 | ~5000 | ~340 | ~3500 |
| Methanol | ~288 | ~5200 | ~345 | ~3700 |
| Acetonitrile | ~282 | ~4800 | ~338 | ~3300 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an invaluable tool for the identification of the functional groups present in the this compound molecule. The IR spectrum will display absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected vibrational bands include a broad O-H stretch from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a sharp peak around 3350-3450 cm⁻¹. A strong C=O stretching vibration from the carboxylic acid will be prominent in the 1710-1680 cm⁻¹ region. The C-N stretching of the aromatic amine and C-F stretching vibrations will also be present in the fingerprint region of the spectrum.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Secondary Amine | N-H Stretch | 3450 - 3350 | Sharp, Medium |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Amine | C-N Stretch | 1350 - 1250 | Medium |
| Fluoroaromatic | C-F Stretch | 1250 - 1100 | Strong |
Quantitative Analysis Methods
Development of LC-MS/MS Methods for Trace Analysis
For the sensitive and selective quantification of this compound in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred approach. The development of such a method involves optimizing both the chromatographic separation and the mass spectrometric detection.
A reversed-phase C18 column is typically suitable for the separation, using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve good peak shape and resolution from matrix components.
For MS/MS detection, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and a specific product ion. The transition from the precursor to the product ion is highly specific and provides excellent selectivity for quantification.
Table 4: Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 232.1 |
| Product Ion (m/z) | 186.1 |
| Collision Energy | Optimized for maximum signal |
Standard Calibration Curve Development
A standard calibration curve is essential for the accurate quantification of this compound. This is constructed by preparing a series of standard solutions with known concentrations of the analyte. These standards are then analyzed using the developed LC-MS/MS method.
The peak area response of the analyte is plotted against its corresponding concentration. A linear regression analysis is then performed on the data points to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The concentration of the analyte in unknown samples can then be calculated from their measured peak areas using this equation. A good calibration curve should have a correlation coefficient (r²) close to 1.000.
Validation of Analytical Methods (Accuracy, Precision, Linearity, LOD, LOQ)
Validation of the developed analytical method is critical to ensure its reliability and reproducibility. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). sepscience.com
Accuracy is determined by comparing the measured concentration to the known true concentration. It is often expressed as the percentage recovery.
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD).
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method. ut.ee
The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ut.ee
Table 5: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | 85-115% (for concentrations above LOQ) |
| 80-120% (at the LOQ) | |
| Precision (%RSD) | ≤ 15% (for concentrations above LOQ) |
| ≤ 20% (at the LOQ) | |
| Linearity (r²) | ≥ 0.99 |
| LOD | Signal-to-Noise ratio of ~3:1 |
| LOQ | Signal-to-Noise ratio of ~10:1 |
The purification and isolation of this compound are critical steps to ensure the compound's suitability for analytical and research purposes. These processes aim to remove impurities from the synthesis reaction mixture, which may include unreacted starting materials, byproducts, and residual solvents. The choice of purification technique depends on the scale of the preparation and the desired final purity of the compound.
Preparative Chromatography Strategies
Preparative chromatography is a widely used technique for the purification of organic compounds. For this compound, preparative high-performance liquid chromatography (HPLC) is a suitable method for obtaining high-purity material. The separation is based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
The selection of the stationary and mobile phases is crucial for achieving optimal separation. For aromatic carboxylic acids like this compound, reversed-phase chromatography is often employed. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the compound can be modulated by adjusting the composition and pH of the mobile phase. Ion-suppressing reagents are often added to the mobile phase to ensure that the carboxylic acid is in its neutral form, leading to better peak shape and retention. nih.gov
Mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, can also offer unique selectivity for the purification of aromatic carboxylic acids. sielc.com The mobile phase composition, including the organic modifier (e.g., acetonitrile) and the acidic modifier (e.g., formic acid, trifluoroacetic acid), can be optimized to achieve the desired separation. sielc.comsielc.com
Table 1: Illustrative Preparative HPLC Parameters for Aromatic Carboxylic Acid Purification
| Parameter | Stationary Phase | Mobile Phase | Detection |
| Condition 1 | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | UV at 254 nm |
| Condition 2 | Mixed-Mode (Reversed-Phase/Anion-Exchange) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | UV at 280 nm |
This table presents potential starting conditions for method development and is based on general principles for the separation of aromatic carboxylic acids.
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the purification of solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are typically excluded from the growing crystal lattice, resulting in a purer final product.
For this compound, single crystals suitable for X-ray diffraction have been obtained by the slow evaporation of an acetone (B3395972) solution. This indicates that acetone is a suitable solvent for crystallization.
Recrystallization of N-phenylanthranilic acid and its derivatives, a class of compounds structurally related to this compound, has been successfully performed using a mixture of ethanol and water. tandfonline.comlookchem.com This suggests that a mixed solvent system could also be effective for the purification of this compound. The general procedure involves dissolving the crude compound in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid. Upon cooling, the purified compound crystallizes out of the solution.
Table 2: Recrystallization Solvents for this compound and Related Compounds
| Compound | Solvent System | Protocol |
| This compound | Acetone | Slow evaporation of the solvent |
| N-phenylanthranilic acid | Ethanol/Water (1:1) | Dissolution in hot solvent followed by cooling |
Lyophilization for Compound Storage
Lyophilization, or freeze-drying, is a dehydration process that can be used to enhance the long-term stability of chemical compounds, including small molecules. americanpharmaceuticalreview.comagnopharma.comamericanpharmaceuticalreview.com This technique is particularly beneficial for compounds that are sensitive to heat or moisture. The process involves freezing the compound in a suitable solvent, followed by the removal of the solvent by sublimation under reduced pressure. The resulting lyophilized powder is typically amorphous, highly porous, and readily soluble.
The lyophilization process consists of three main stages:
Freezing: The compound, dissolved in a solvent (often water or a mixture of water and a co-solvent), is frozen to a temperature below its eutectic point or glass transition temperature. agnopharma.com
Primary Drying (Sublimation): The pressure is reduced, and the temperature is gradually increased to allow the frozen solvent to sublimate directly from a solid to a gas. agnopharma.com
Secondary Drying (Desorption): The temperature is further increased to remove any residual, unfrozen solvent molecules that are adsorbed to the compound. agnopharma.com
Proper control of process parameters such as the freezing rate, shelf temperature, and chamber pressure is essential to obtain a stable and elegant lyophilized product. drug-dev.com For small molecules, the addition of excipients is not always necessary, but bulking agents or pH modifiers can be used to improve the cake structure and stability. uuappliedandlifesciences.com The lyophilized powder should be stored in a tightly sealed container in a desiccator to protect it from moisture.
Table 3: General Stages of Lyophilization for a Small Molecule Pharmaceutical
| Stage | Process | Key Parameters |
| Freezing | Solidification of the solvent | Freezing Temperature, Cooling Rate |
| Primary Drying | Sublimation of the frozen solvent | Shelf Temperature, Chamber Pressure |
| Secondary Drying | Removal of residual solvent | Shelf Temperature, Chamber Pressure |
Structure Activity Relationship Sar Studies of 4 Fluoro 2 Phenylamino Benzoic Acid Analogues
Systematic Exploration of Substituent Effects
The biological activity of 4-Fluoro-2-(phenylamino)benzoic acid analogues can be finely tuned by the introduction of various substituents on both the phenylamino (B1219803) and the fluorobenzoic acid rings. These substituents exert their influence through a combination of electronic, steric, and lipophilic effects, which collectively determine the compound's interaction with its biological target.
The electronic properties of substituents, quantified by Hammett parameters (σ), play a significant role in the activity of many drug molecules. These parameters describe the electron-donating or electron-withdrawing nature of a substituent and can influence the acidity of the carboxylic acid group and the basicity of the amino group in this compound analogues. These changes in electronic distribution can, in turn, affect the molecule's ability to bind to its target receptor or enzyme.
For instance, a study on a series of 4'-substituted 3-(phenylamino)benzoic acids revealed a linear correlation between the electronic effects of the substituents and the inhibitory potency against the enzyme AKR1C3. This suggests that for this particular biological target, the electronic nature of the substituent is a key determinant of activity.
Below is an illustrative data table showing how Hammett parameters for various substituents could be correlated with biological activity in a hypothetical series of this compound analogues.
| Substituent (at 4'-position) | Hammett Constant (σp) | Hypothetical Biological Activity (IC50, µM) |
| -H | 0.00 | 10.5 |
| -CH3 | -0.17 | 15.2 |
| -OCH3 | -0.27 | 18.9 |
| -Cl | 0.23 | 5.8 |
| -NO2 | 0.78 | 1.2 |
This table is illustrative and based on general principles of SAR. The biological activity data is hypothetical.
The size and shape of a molecule, or its steric properties, are critical for its ability to fit into the binding site of a biological target. The introduction of bulky substituents can either enhance or hinder this interaction. Steric effects are often quantified using parameters such as Taft's steric parameter (Es).
In the context of this compound analogues, steric hindrance can influence the dihedral angle between the two aromatic rings, which is known to be an important factor for the activity of fenamates. While some Quantitative Structure-Activity Relationship (QSAR) studies on the broader class of fenamates have suggested that steric parameters may be of lesser importance compared to lipophilicity, specific interactions with a target's binding pocket can make steric factors significant.
An illustrative data table is provided below to demonstrate the potential influence of steric effects on the biological activity of hypothetical analogues.
| Substituent (at 2'-position) | Taft Steric Parameter (Es) | Hypothetical Biological Activity (IC50, µM) |
| -H | 1.24 | 8.5 |
| -CH3 | 0.00 | 12.3 |
| -C(CH3)3 | -1.54 | 25.1 |
| -Cl | 0.27 | 7.9 |
| -I | -0.20 | 10.2 |
This table is illustrative and based on general principles of SAR. The biological activity data is hypothetical.
Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial factor in determining the pharmacokinetic and pharmacodynamic properties of a drug. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. For a drug to be effective, it must be able to cross biological membranes to reach its site of action.
QSAR studies on fenamate derivatives have consistently highlighted the dominating influence of lipophilicity on their anti-inflammatory activity. A higher lipophilicity generally leads to better membrane permeability and, consequently, enhanced biological activity, up to a certain point beyond which increased lipophilicity can lead to poor aqueous solubility and non-specific binding.
The following table illustrates the potential relationship between lipophilicity and the biological activity of hypothetical this compound analogues.
| Substituent (at 4'-position) | Lipophilicity Contribution (π) | Calculated logP | Hypothetical Biological Activity (IC50, µM) |
| -H | 0.00 | 4.20 | 10.5 |
| -CH3 | 0.56 | 4.76 | 7.8 |
| -Cl | 0.71 | 4.91 | 6.2 |
| -Br | 0.86 | 5.06 | 5.1 |
| -CF3 | 0.88 | 5.08 | 4.9 |
This table is illustrative and based on general principles of SAR. The biological activity data is hypothetical.
Positional Isomer Effects on Activity Profiles
The specific placement of functional groups on the aromatic rings of this compound can have a profound impact on its biological activity. This is because the spatial arrangement of atoms determines how the molecule interacts with the three-dimensional structure of its biological target.
An illustrative table is presented below to hypothesize the effect of fluoro positional isomerism on biological activity.
| Compound | Hypothetical Biological Activity (IC50, µM) |
| 2-(Phenylamino)benzoic acid | 15.0 |
| 3-Fluoro-2-(phenylamino)benzoic acid | 12.5 |
| This compound | 9.8 |
| 5-Fluoro-2-(phenylamino)benzoic acid | 11.2 |
| 6-Fluoro-2-(phenylamino)benzoic acid | 20.5 |
This table is illustrative and based on general principles of SAR. The biological activity data is hypothetical.
The point of attachment of the amino group to the benzoic acid ring is a critical determinant of the biological activity of phenylaminobenzoic acids. For instance, a study on substituted phenylaminobenzoic acids as inhibitors of AKR1C3 found that moving the carboxylic acid group from the ortho- to the meta-position relative to the amino group resulted in a significant increase in selectivity for the target enzyme. This highlights that the spatial relationship between the carboxylic acid and the amino bridge is crucial for target recognition and binding.
The three main positional isomers are 2-(phenylamino)benzoic acid (N-phenylanthranilic acid), 3-(phenylamino)benzoic acid, and 4-(phenylamino)benzoic acid. The ortho-arrangement, as seen in the fenamates, is generally considered essential for anti-inflammatory activity mediated by the inhibition of cyclooxygenase enzymes.
The following table illustrates the potential impact of the amino group's attachment point on the biological activity of a fluorinated benzoic acid scaffold.
| Compound | Hypothetical Biological Activity (IC50, µM) |
| This compound | 9.8 |
| 4-Fluoro-3-(phenylamino)benzoic acid | 25.0 |
| 2-Fluoro-4-(phenylamino)benzoic acid | 35.7 |
This table is illustrative and based on general principles of SAR. The biological activity data is hypothetical.
Significance of Carboxylic Acid Position
The placement of the carboxylic acid group on the phenylamino (anilino) ring is a critical determinant of biological activity. While the parent compound has the carboxylic acid at the 2-position of the primary benzoic acid ring, studies on related scaffolds, such as 2-aryl-quinazolin-4-yl aminobenzoic acids, have investigated the impact of moving this acidic moiety to the ortho, meta, or para positions of the anilino ring.
In a series of compounds designed as carbonic anhydrase inhibitors, the inhibitory activity against tumor-associated isoforms (hCA IX and XII) varied significantly with the position of the carboxylic acid. The ortho-substituted analogues generally displayed potent inhibitory activity, whereas the meta and para-substituted derivatives were considerably less active or inactive. This suggests that the proximity of the carboxylic acid to the quinazoline (B50416) core is crucial for optimal interaction with the target enzyme's active site.
Table 1: Influence of Carboxylic Acid Position on In Vitro Inhibitory Activity (Kᵢ) of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Analogues
| Compound | Ar-Group (at position 2) | Carboxylic Acid Position | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 6a | m-Tolyl | ortho | 13.9 | 6.7 |
| 6b | p-Tolyl | ortho | 18.2 | 7.9 |
| 6c | p-Methoxyphenyl | ortho | 21.4 | 8.8 |
| 7a | m-Tolyl | meta | 67.5 | 48.6 |
| 7b | p-Tolyl | meta | 59.3 | 41.2 |
| 7c | p-Methoxyphenyl | meta | 78.1 | 55.4 |
| 8a | p-Tolyl | para | >10000 | >10000 |
| 8b | p-Methoxyphenyl | para | >10000 | >10000 |
These findings underscore the importance of the ortho-position for the carboxylic acid, which appears to facilitate a key binding interaction, possibly through chelation of the zinc ion in the enzyme's active site or by forming critical hydrogen bonds with nearby amino acid residues.
Bioisosteric Replacements and Their Consequences
Bioisosteric replacement is a fundamental strategy in drug design used to modify a molecule's physicochemical properties, enhance its biological activity, and improve its metabolic stability. For this compound analogues, this involves replacing the fluoro substituent, the phenylamino moiety, or the carboxylic acid group with other functional groups that possess similar steric and electronic characteristics. nih.gov
Replacement of Fluoro with Other Halogens or Pseudohalogens
The fluorine atom at the 4-position of the benzoic acid ring plays a significant role in modulating the electronic properties and metabolic stability of the molecule. Replacing fluorine with other halogens (Cl, Br) can have varied effects based on differences in electronegativity, size, and lipophilicity.
In a study of halogen-substituted anthranilic acid derivatives as androgen receptor (AR) antagonists, specific halogen substitutions were found to be critical for potent activity. nih.gov For example, 5-Bromo-2-(phenylamino)benzoic acid, an analogue of the core structure, demonstrates how different halogenation patterns can be explored. acadiau.ca While direct comparative in vitro efficacy data between 4-fluoro, 4-chloro, and 4-bromo analogues of 2-(phenylamino)benzoic acid is limited, the choice of halogen is a key variable in modulating biological activity.
Bioisosteres for the Phenylamino Moiety
One strategy is the replacement of one of the phenyl rings with a heteroaromatic ring, such as pyridine (B92270) or thiophene. This can introduce new hydrogen bonding capabilities, alter lipophilicity, and modulate metabolic stability. hyphadiscovery.com Another approach involves replacing the secondary amine (-NH-) linker itself. For instance, replacing the amine with an oxygen atom (ether linkage) or a methylene (B1212753) bridge (-CH₂-) would significantly alter the geometry and hydrogen-bonding capacity of the molecule, leading to different interactions with the target protein. While specific examples of bioisosteric replacement for the entire phenylamino group in this scaffold are not extensively documented, these general principles guide the design of new analogues.
Carboxylic Acid Bioisosteres
The carboxylic acid group is often a key pharmacophoric element, but it can also lead to poor pharmacokinetic properties due to its ionization at physiological pH. Replacing it with a bioisostere can improve membrane permeability and metabolic stability while retaining the necessary acidic or hydrogen-bonding interactions. cambridgemedchemconsulting.com
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. hyphadiscovery.com Tetrazoles have a pKa similar to carboxylic acids but offer increased lipophilicity. drughunter.com Hydroxamic acids and their esters have been identified as excellent replacements for anthranilic acids. This strategy led to the development of the clinical candidate N-(2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide (PD 0325901), a MAP/ERK kinase (MEK) inhibitor, where the carboxylic acid was replaced by a benzhydroxamic acid ester to improve metabolic stability. princeton.edu
Table 2: Physicochemical Properties of Common Carboxylic Acid Bioisosteres
| Isostere | Structure | Typical pKa |
| Carboxylic Acid | -COOH | ~4–5 |
| 1H-Tetrazole | -CN₄H | ~4.5–4.9 |
| Hydroxamic Acid | -CONHOH | ~8–9 |
| Acylsulfonamide | -CONHSO₂R | ~4–5 |
| Sulfonic Acid | -SO₃H | <2 |
Development of SAR Models and Predictive Relationships
To rationalize the observed SAR data and guide the design of more potent analogues, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity.
Correlating Structural Features with In Vitro Biological Efficacy
For analogues of 2-(phenylamino)benzoic acid, QSAR studies have identified several key molecular descriptors that influence their in vitro biological efficacy. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
In studies of related 2-aminobenzoic acid derivatives, electronic properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been shown to correlate with antimicrobial activity. nih.gov This suggests that the ability of the molecule to accept electrons is important for its mechanism of action.
Table 3: Key Molecular Descriptors and Their Influence on Biological Activity in 2-(Phenylamino)benzoic Acid Analogues
| Descriptor Category | Specific Descriptor | Influence on Biological Efficacy |
| Electronic | LUMO Energy | Lower energy correlates with higher antimicrobial activity |
| Dipole Moment | Can influence polar interactions with the target | |
| Hydrophobic | LogP | Higher hydrophobicity often correlates with increased antibacterial activity |
| Steric/Topological | Molar Refractivity | Increased value correlates with higher antibacterial activity |
| Wiener Topological Index | Influences antimicrobial activity | |
| 3D Descriptors (e.g., RDF) | Significant correlation with anti-inflammatory and analgesic activities |
These models provide a predictive framework for designing new analogues of this compound with potentially enhanced in vitro efficacy by optimizing these key structural and physicochemical features.
The structure-activity relationship (SAR) of this compound and its analogues is critical to understanding how chemical modifications influence their biological activity. As a derivative of N-phenylanthranilic acid, its SAR is often discussed in the broader context of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
The foundational structure, N-phenylanthranilic acid, is considered the minimum pharmacophore required for the activity observed in this class of compounds. nih.gov The core scaffold consists of two aromatic rings linked by a secondary amine, with a carboxylic acid group positioned ortho to the amine on one of the rings. Modifications to this basic structure have provided significant insights into the determinants of biological efficacy.
Substitutions on both the anthranilic acid ring and the N-phenyl ring have been extensively studied. Generally, substitutions on the anthranilic acid portion of the molecule tend to diminish the anti-inflammatory activity. ekb.eg Conversely, substitutions on the N-phenyl ring can lead to varied outcomes depending on the specific substituent and its position. For instance, in the broader class of fenamates, substitutions at the 2', 3', and 4' positions of the N-phenyl ring have been shown to influence potency. ekb.eg
The fluorine atom at the 4-position of the anthranilic acid ring in this compound is a key modification. While substitutions on this ring are generally unfavorable, the specific nature and position of the substituent are crucial. The high electronegativity and small size of fluorine can alter the electronic properties and binding interactions of the molecule without introducing significant steric hindrance.
The secondary amine (NH) bridge is essential for activity. Replacement of this NH group with other linkers such as an oxygen atom (-O-), a methylene group (-CH2-), or a sulfur atom (-S-) typically leads to a significant reduction or complete loss of anti-inflammatory activity. ekb.eg This highlights the importance of the hydrogen-bonding capability and the specific conformation conferred by the NH bridge.
The carboxylic acid group is another critical feature for the biological activity of this class of compounds. Its acidic nature is vital for interaction with the target, and its position ortho to the amine linker is crucial for maintaining the active conformation. ekb.eg Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, has been shown to retain anti-inflammatory activity, confirming the necessity of an acidic moiety at this position. ekb.eg
The relative orientation of the two aromatic rings, often described by a dihedral angle, is also a significant factor. The non-coplanar arrangement of the rings is believed to be important for fitting into the active site of the target enzyme, such as cyclooxygenase (COX).
To illustrate the impact of these structural modifications, the following table presents data on the anti-inflammatory activity of various N-phenylanthranilic acid analogues. While not all compounds are direct derivatives of this compound, they provide valuable insights into the SAR of this chemical class.
| Compound Name | R1 (Anthranilic Ring) | R2 (N-Phenyl Ring) | Relative Anti-inflammatory Activity |
| N-Phenylanthranilic acid | H | H | Baseline |
| This compound | 4-F | H | Data not available |
| Flufenamic acid | H | 3-CF3 | High |
| Mefenamic acid | H | 2,3-(CH3)2 | Moderate |
| Meclofenamic acid | H | 2,6-Cl2, 3-CH3 | High |
Note: This table is illustrative and compiles general SAR data for the fenamate class. The activity levels are qualitative and intended to show trends.
Identifying Pharmacophoric Elements for Target Interactions
Based on the SAR studies of this compound and its analogues, several key pharmacophoric elements can be identified as crucial for their interaction with biological targets. These elements represent the essential spatial and electronic features that are required for the molecule to bind to its target and elicit a biological response.
The primary pharmacophoric features for this class of compounds include:
An Anionic Center: The carboxylic acid group (-COOH) serves as a critical anionic center. At physiological pH, this group is deprotonated to a carboxylate (-COO-), which can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine or lysine) in the active site of the target protein. The retention of activity upon replacing the carboxylic acid with a tetrazole group underscores the importance of this acidic, ionizable feature. ekb.eg
Aromatic/Hydrophobic Regions: The molecule possesses two aromatic rings, the fluorinated anthranilic acid ring and the N-phenyl ring. These rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets within the target's binding site. The non-coplanar arrangement of these rings is thought to be essential for optimal hydrophobic interactions.
A Hydrogen Bond Donor: The secondary amine (-NH-) bridge between the two aromatic rings acts as a crucial hydrogen bond donor. This feature is considered essential for activity, suggesting its involvement in a key hydrogen bonding interaction with an acceptor group (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein. ekb.eg
A schematic representation of the pharmacophore for this compound analogues would highlight these key features in their relative spatial arrangement. The distance and orientation between the anionic center, the hydrophobic regions, and the hydrogen bond donor are critical for proper alignment within the target's active site.
Guiding Rational Design of Next-Generation Compounds
The insights gained from SAR and pharmacophore identification provide a solid foundation for the rational design of next-generation compounds derived from this compound. The goal of such design efforts is typically to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.
Several strategies can be employed in the rational design of new analogues:
Systematic Modification of the N-Phenyl Ring: As SAR studies have shown that substitutions on the N-phenyl ring can significantly impact activity, this is a prime area for modification. ekb.eg Introducing various substituents with different electronic (electron-donating or electron-withdrawing) and steric properties can lead to improved interactions with the target. For example, small, lipophilic groups in the 2', 3', or 6' positions could enhance binding to hydrophobic sub-pockets.
Conformational Constraint: The flexibility of the N-phenylanthranilic acid scaffold allows the two aromatic rings to adopt various conformations. Introducing conformational constraints, for example, by bridging the two rings to form a tricyclic system, could lock the molecule into its bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.
Scaffold Hopping: This strategy involves replacing the core N-phenylanthranilic acid scaffold with a different chemical structure that maintains the key pharmacophoric elements in the correct spatial orientation. This can lead to the discovery of novel chemical series with potentially different intellectual property and improved drug-like properties.
Fine-tuning the Anthranilic Acid Ring Substitution: While substitutions on this ring are generally disfavored, the presence of the 4-fluoro group in the parent compound suggests that specific modifications might be tolerated or even beneficial. Exploring other small, electronegative substituents at this or other positions could be a viable strategy, although it would need to be approached with caution.
By systematically applying these rational design principles, it is possible to develop new analogues of this compound with optimized properties, potentially leading to the discovery of more effective and safer therapeutic agents.
Metabolic Pathways and Biotransformation of 4 Fluoro 2 Phenylamino Benzoic Acid
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. nih.gov These studies typically involve incubating the compound with liver fractions or cells that contain metabolizing enzymes and monitoring its disappearance over time.
Microsomal Stability in Non-human Liver Fractions
Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in Phase I enzymes, particularly cytochrome P450s. frontiersin.org Microsomal stability assays are a high-throughput method to assess the intrinsic clearance of a compound.
Illustrative Research Findings:
While specific data for 4-Fluoro-2-(phenylamino)benzoic acid is not available, a hypothetical study in rat liver microsomes could yield results as presented in the interactive table below. The table illustrates the percentage of the parent compound remaining at various time points. A rapid decrease in the parent compound would suggest high metabolic instability.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
This is a hypothetical data table for illustrative purposes.
From such data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the hepatic clearance in vivo. nih.gov
Hepatocyte Incubation Studies (non-human cells)
Hepatocytes, the primary cells of the liver, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model of hepatic metabolism compared to microsomes. mdpi.com
Illustrative Research Findings:
An incubation study of this compound with cryopreserved rat hepatocytes could provide a more complete picture of its metabolic fate, including the formation of both Phase I and Phase II metabolites. The stability in hepatocytes is often a better predictor of in vivo clearance.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 15 | 90 |
| 30 | 78 |
| 60 | 55 |
| 120 | 30 |
This is a hypothetical data table for illustrative purposes.
Plasma and Whole Blood Stability Assessments
Assessing the stability of a compound in plasma and whole blood is crucial to determine if non-enzymatic degradation or metabolism by blood-borne enzymes contributes to its clearance. Compounds with ester or amide linkages can be susceptible to hydrolysis by plasma esterases or amidases.
Illustrative Research Findings:
A study evaluating the stability of this compound in rat plasma and whole blood would likely demonstrate high stability, as the core structure is generally resistant to hydrolysis.
| Matrix | Incubation Time (hours) | % Parent Compound Remaining |
| Rat Plasma | 0 | 100 |
| 1 | 98 | |
| 4 | 95 | |
| Rat Whole Blood | 0 | 100 |
| 1 | 97 | |
| 4 | 94 |
This is a hypothetical data table for illustrative purposes.
Identification and Characterization of Metabolites
Identifying the structure of metabolites is essential for understanding the biotransformation pathways and for assessing the potential for the formation of pharmacologically active or toxic metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolite Profiling
LC-MS is a powerful and widely used analytical technique for the detection and identification of drug metabolites in complex biological matrices. nih.govnih.govresearchgate.net The liquid chromatography component separates the metabolites from the parent drug and endogenous compounds, while the mass spectrometer provides information about their molecular weight and structure through fragmentation patterns.
Methodology:
In a typical workflow, samples from in vitro incubations (microsomes, hepatocytes) or in vivo studies (plasma, urine, feces) are analyzed by LC-MS. The mass spectrometer is operated in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest, providing structural information. By comparing the mass spectra of the parent compound and its metabolites, common biotransformations such as hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da) can be identified.
Illustrative Data:
A hypothetical LC-MS analysis of an in vitro hepatocyte incubation of this compound might reveal the following potential metabolites:
| Metabolite | Proposed Biotransformation | Mass Shift (Da) |
| M1 | Hydroxylation | +16 |
| M2 | Dihydroxylation | +32 |
| M3 | Glucuronide Conjugate | +176 |
| M4 | Hydroxy-Glucuronide Conjugate | +192 |
This is a hypothetical data table for illustrative purposes.
NMR Spectroscopy for Metabolite Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of metabolites. nih.govtechnologynetworks.commdpi.comspringernature.com While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule.
Methodology:
For NMR analysis, metabolites often need to be isolated and purified from the biological matrix. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are then performed. These experiments provide information on the chemical environment of each proton and carbon atom and their connectivity, allowing for the precise determination of the site of metabolic modification (e.g., the exact position of a hydroxyl group on an aromatic ring).
For instance, in the case of a hydroxylated metabolite of this compound, ¹H NMR would show changes in the chemical shifts and coupling patterns of the aromatic protons adjacent to the site of hydroxylation. 2D NMR experiments like HMBC would then be used to confirm the position of the new hydroxyl group by observing correlations between the protons and the carbon atoms in the molecule.
Identification of Phase I (e.g., hydroxylation, N-dealkylation) Metabolites
The primary Phase I metabolic pathway for fenamates involves the hydroxylation of the methyl groups on the N-phenyl ring. For instance, mefenamic acid is metabolized by Cytochrome P450 enzymes, particularly CYP2C9, to 3'-hydroxymethylmefenamic acid. sciepub.comscialert.net This can be further oxidized to 3'-carboxymefenamic acid. sciepub.comscialert.net Additionally, hydroxylation on both aromatic rings has been identified, leading to the formation of 4'-hydroxy and 5-hydroxy metabolites. nih.govacs.org These hydroxylated metabolites can be further oxidized to reactive quinoneimine intermediates. nih.govacs.org
Given the structural similarities, it is plausible that this compound could undergo similar Phase I transformations. Potential hydroxylation sites exist on both the fluorinated benzoic acid ring and the phenylamino (B1219803) ring. The presence of the fluorine atom may influence the regioselectivity of hydroxylation.
Table 1: Potential Phase I Metabolites of this compound (Inferred from Mefenamic Acid Metabolism)
| Metabolite Type | Specific Metabolite (based on Mefenamic Acid) | Potential Corresponding Metabolite of this compound |
| Hydroxylation | 3'-Hydroxymethylmefenamic acid | Hydroxylated phenyl ring metabolites |
| Further Oxidation | 3'-Carboxymefenamic acid | Carboxylated phenyl ring metabolites |
| Aromatic Hydroxylation | 4'-Hydroxy-mefenamic acid | 4'-Hydroxy-4-fluoro-2-(phenylamino)benzoic acid |
| Aromatic Hydroxylation | 5-Hydroxy-mefenamic acid | 5-Hydroxy-4-fluoro-2-(phenylamino)benzoic acid |
Identification of Phase II (e.g., glucuronidation, sulfation) Conjugates
Phase II metabolism of fenamates is a significant route of elimination, with glucuronidation being the most prominent pathway. benthamdirect.comresearchgate.net The carboxylic acid moiety of these compounds is a primary target for conjugation with glucuronic acid, forming acyl glucuronides. scialert.net For mefenamic acid, three different glucuronide conjugates have been identified in human urine. scialert.netnih.gov
The formation of these acyl glucuronides is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov These conjugates are more water-soluble, facilitating their excretion. numberanalytics.com However, acyl glucuronides can be chemically reactive and have been shown to covalently bind to proteins, which is a potential mechanism of toxicity. scialert.netnih.gov
In addition to glucuronidation of the parent drug, the Phase I metabolites of fenamates also undergo conjugation. For example, the hydroxylated metabolites of mefenamic acid can be glucuronidated. scialert.net Another important Phase II pathway is the formation of glutathione (B108866) (GSH) conjugates, which serves to detoxify reactive intermediates like quinoneimines that may be formed during Phase I metabolism. nih.govacs.org The major GSH conjugate of mefenamic acid has been identified as 4'-OH-5'-glutathionyl-MFA. nih.gov
For this compound, it is highly probable that its carboxylic acid group undergoes extensive glucuronidation. Sulfation is another common Phase II reaction, but for carboxylic acids, glucuronidation is generally the more dominant pathway. upol.cz
Table 2: Potential Phase II Conjugates of this compound (Inferred from Fenamate Metabolism)
| Conjugation Type | Substrate | Resulting Conjugate |
| Glucuronidation | Parent Compound (Carboxylic Acid) | Acyl Glucuronide |
| Glucuronidation | Hydroxylated Phase I Metabolites | O-Glucuronides |
| Glutathione Conjugation | Reactive Quinoneimine Intermediates | Glutathione Adducts |
Enzyme Systems Involved in Biotransformation
Cytochrome P450 (CYP) Enzyme Contribution
The oxidative metabolism of fenamates is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. scialert.net Specifically, CYP2C9 has been identified as the major enzyme responsible for the hydroxylation of mefenamic acid to its 3'-hydroxymethyl metabolite. sciepub.comnih.gov Other CYP isoforms, such as CYP1A2 and CYP3A4, have been shown to be involved in the formation of other oxidative metabolites, including 4'-hydroxy and 5-hydroxy mefenamic acid, and the subsequent formation of reactive quinoneimines. nih.govacs.org
Given that this compound is a structural analogue of fenamates, it is anticipated that its Phase I metabolism would also be catalyzed by CYP enzymes, with a likely significant contribution from CYP2C9. The involvement of other isoforms would depend on the specific sites of oxidation on the molecule.
Uridine Diphosphate Glucuronosyltransferase (UGT) Activities
Uridine Diphosphate Glucuronosyltransferases (UGTs) are the key enzymes in the Phase II glucuronidation of fenamates. nih.gov Studies have shown that UGT1A9 and UGT2B7 are the primary isoforms responsible for the glucuronidation of the carboxylic acid group of fenamates like mefenamic acid, flufenamic acid, and niflumic acid in the human kidney. nih.gov The liver is also a major site of UGT activity. nih.gov
The kinetics of fenamate glucuronidation can be complex, with some exhibiting standard Michaelis-Menten kinetics while others show atypical (non-hyperbolic) kinetics. nih.gov It is expected that the glucuronidation of this compound would be catalyzed by a similar profile of UGT enzymes, predominantly UGT1A9 and UGT2B7.
Table 3: Enzyme Systems Involved in the Biotransformation of Fenamates
| Metabolic Phase | Enzyme Superfamily/Family | Specific Isoforms | Metabolic Reaction |
| Phase I | Cytochrome P450 (CYP) | CYP2C9, CYP1A2, CYP3A4 | Hydroxylation, Oxidation |
| Phase II | UDP-Glucuronosyltransferase (UGT) | UGT1A9, UGT2B7 | Glucuronidation |
| Phase II | Glutathione S-Transferase (GST) | GSTP1-1, GSTA2-2, GSTM1-1 | Glutathione Conjugation |
Other Metabolic Enzymes (e.g., esterases, peptidases)
While CYP and UGT enzymes are the principal drivers of fenamate metabolism, other enzymes can play a role. Glutathione S-transferases (GSTs) are crucial for the detoxification of reactive electrophilic metabolites. uomus.edu.iq In the case of mefenamic acid, several human GSTs, including hGSTP1-1, hGSTA2-2, and hGSTM1-1, have been shown to catalyze the conjugation of glutathione with the quinoneimine intermediates formed by P450s. nih.gov
Due to the presence of a carboxylic acid group, this compound could potentially undergo amino acid conjugation, a Phase II reaction catalyzed by amino acid N-acyltransferases. drughunter.com This pathway involves the activation of the carboxylic acid to an acyl-CoA thioester, which then acylates an amino acid such as glycine (B1666218) or glutamine. uomus.edu.iq Indeed, for mefenamic acid, the formation of an MFA-S-acyl-CoA thioester has been observed. nih.gov
Metabolic Pathways in Non-human In Vivo Models
Studies in non-human species provide valuable information on the metabolic fate of drugs. The metabolism of mefenamic acid has been investigated in rats. In this model, mefenamic acid undergoes bioactivation to reactive acylating derivatives. nih.gov Following administration to rats, mefenamyl-S-acyl-glutathione (MFA-SG) was detected in the bile, indicating that conjugation with glutathione is an in vivo metabolic pathway. nih.gov
Furthermore, the formation of mefenamic acid-1-β-O-acyl glucuronide (MFA-1-β-O-G) and mefenamic acid-S-acyl-CoA (MFA-SCoA) was observed in incubations with rat hepatocytes. nih.gov These findings in a rat model are consistent with the metabolic pathways identified in in vitro human systems, suggesting that the rat can be a relevant model for studying the metabolism of fenamates. Therefore, it is reasonable to predict that in non-human in vivo models, this compound would likely undergo similar metabolic transformations, including oxidation, glucuronidation, and formation of acyl-CoA and glutathione conjugates.
Excretion Profiles in Rodent Studies
No specific studies detailing the excretion profiles of this compound in rodent models were identified. Research that quantifies the urinary and fecal elimination of the parent compound and its potential metabolites is not currently available in published literature.
Tissue Distribution of the Compound and its Metabolites in Animal Models
Information on the tissue distribution of this compound and its metabolites in animal models is not available. Studies that measure the concentration of the compound in various organs and tissues, which are crucial for understanding its pharmacokinetic profile and potential sites of accumulation, have not been found.
Comparison of In Vitro and In Vivo Metabolism
A comparative analysis of the in vitro and in vivo metabolism of this compound cannot be provided. This is due to the lack of published studies that have investigated the metabolic pathways of this compound using both liver microsomes or hepatocytes (in vitro) and animal models (in vivo). Such a comparison is essential for understanding the translation of preclinical metabolic data to whole-organism systems.
Theoretical Pharmacokinetic and Pharmacodynamic Considerations for 4 Fluoro 2 Phenylamino Benzoic Acid
Principles of Absorption and Distribution (Theoretical Modeling)
The oral bioavailability of a drug is largely dependent on its ability to permeate the intestinal epithelium. For 4-Fluoro-2-(phenylamino)benzoic acid, theoretical models predict favorable absorption characteristics. The passive diffusion of a molecule across the gut wall is influenced by factors such as lipophilicity (LogP), molecular size, and the extent of ionization.
With a molecular weight of 231.22 g/mol , the compound is well under the 500 Da threshold often associated with good permeability. Its predicted lipophilicity (XLogP3 > 2.1) suggests it is sufficiently lipid-soluble to partition into and diffuse across the lipid bilayers of intestinal cells. As a weak acid with a pKa likely in the range of 4.0-5.0, a significant portion of the compound will be in its more lipophilic, non-ionized form in the acidic environment of the upper gastrointestinal tract, further facilitating absorption. Computational models that correlate these physicochemical properties with intestinal absorption suggest that compounds with this profile generally exhibit high permeability and, consequently, high theoretical oral bioavailability.
The volume of distribution (Vd) is a theoretical parameter that describes the extent to which a drug distributes from the plasma into the surrounding tissues. The Vd is primarily determined by a drug's lipophilicity, its pKa, and the degree to which it binds to plasma proteins and tissue components.
For this compound, its acidic nature is a key determinant of its distribution. Acidic drugs tend to bind extensively to albumin, a major protein in blood plasma. This high degree of plasma protein binding is predicted to restrict the compound's movement out of the vascular compartment and into tissues. Consequently, this compound is predicted to have a low volume of distribution , likely less than 0.2 L/kg. This implies that the drug will be primarily confined to the bloodstream and the extracellular fluid, a characteristic shared by many non-steroidal anti-inflammatory drugs (NSAIDs).
| Parameter | Predicted Characteristic | Consequence for Distribution |
| Acidity (pKa) | Weakly Acidic | High ionization at plasma pH (7.4), limiting passive diffusion into cells. |
| Plasma Protein Binding | High | Sequesters the drug in the plasma, reducing the free fraction available for tissue distribution. |
| Lipophilicity (LogP) | Moderate | Allows for some tissue penetration, but its effect is largely counteracted by high plasma protein binding. |
| Predicted Vd | Low (<0.2 L/kg) | The compound is expected to be concentrated primarily in the plasma and extracellular fluids. |
The binding of drugs to plasma proteins, primarily albumin for acidic compounds, is a critical factor influencing their pharmacokinetic profile. Quantitative Structure-Property Relationship (QSPkR) models for acidic drugs indicate that lipophilicity and the presence of aromatic structures are major drivers of high protein binding.
Given that this compound possesses two aromatic rings and is moderately lipophilic, it is strongly predicted to exhibit a high degree of binding to plasma albumin (>99%). This extensive binding means that only a very small fraction of the drug in the blood is free (unbound). The unbound fraction is the pharmacologically active portion and is the only form available to distribute into tissues and be cleared by the liver and kidneys. The high binding affinity reduces the concentration of free drug, which in turn influences its distribution and elimination rate.
Elimination Mechanisms (Theoretical Modeling)
Renal clearance is the process by which the kidneys remove a drug from the body and involves three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption.
Active Tubular Secretion: As a carboxylic acid, the compound is an organic anion at physiological pH. It is therefore a potential substrate for Organic Anion Transporters (OATs) located in the proximal tubules of the kidney. This active transport mechanism could contribute to its secretion from the blood into the urine, potentially playing a significant role in its renal clearance.
Passive Tubular Reabsorption: After being filtered or secreted into the tubular fluid, the drug can be reabsorbed back into the bloodstream. The extent of reabsorption depends on its lipophilicity and the pH of the urine. The moderately lipophilic, non-ionized form of the drug would be readily reabsorbed.
Biliary excretion is a significant elimination route for some drugs, particularly those with high molecular weights and polar characteristics. For a compound to be substantially excreted in the bile, a general threshold for molecular weight in humans is considered to be greater than 400-500 Da.
This compound has a molecular weight of 231.22 g/mol , which is significantly below this threshold. Therefore, direct biliary excretion of the parent (un-metabolized) drug is predicted to be a negligible pathway of elimination. While the parent drug is unlikely to be cleared via the bile, its metabolites, particularly larger conjugates such as glucuronides, could potentially exceed the molecular weight threshold and be susceptible to biliary excretion.
Overall Theoretical Clearance Rates
Conceptually, the hepatic clearance (CLh) is influenced by hepatic blood flow, plasma protein binding, and the intrinsic activity of metabolic enzymes. Fenamates, including mefenamic acid, are known to be metabolized by cytochrome P450 enzymes, particularly CYP2C9, which catalyzes hydroxylation. drugbank.comdrugs.com This is often followed by glucuronidation, a Phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion. researchgate.net Therefore, the intrinsic clearance of this compound would theoretically be dependent on the efficiency of these enzymatic processes.
The presence of a fluorine atom at the 4-position on the benzoic acid ring could theoretically influence its metabolic stability. Fluorine substitution can sometimes block sites of metabolism or alter the electronic properties of the molecule, potentially affecting enzyme affinity and turnover rates. This could lead to a lower intrinsic clearance compared to its non-fluorinated analog.
Renal clearance (CLr) of the parent compound is generally low for fenamates due to their high degree of binding to plasma albumin and efficient tubular reabsorption. madbarn.com However, the water-soluble glucuronide and hydroxylated metabolites are expected to be efficiently eliminated via the kidneys. researchgate.net
A hypothetical breakdown of the contributing factors to the clearance of this compound is presented in Table 1.
Table 1: Theoretical Factors Influencing the Clearance of this compound
| Parameter | Theoretical Contribution to Clearance | Influencing Factors |
| Hepatic Metabolism | Primary route of clearance. | Activity of CYP450 enzymes (e.g., CYP2C9), UGT enzymes (glucuronidation). |
| Renal Excretion | Major route for metabolites; minor for parent drug. | Glomerular filtration rate, plasma protein binding, active tubular secretion/reabsorption. |
| Plasma Protein Binding | High binding limits glomerular filtration and metabolic availability. | Affinity for albumin. |
| Chemical Structure | Fluorine substitution may alter metabolic stability. | Position and nature of substituents on the fenamate scaffold. |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling (Non-human, Conceptual)
PK/PD modeling aims to establish a quantitative relationship between the drug concentration in the body over time (pharmacokinetics) and the magnitude of the pharmacological response (pharmacodynamics). nih.govnih.gov For an anti-inflammatory compound like this compound, this involves linking its concentration to the inhibition of inflammatory mediators.
The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. madbarn.com The biological response to this compound would therefore be directly related to the extent of COX-1 and COX-2 inhibition.
The relationship between exposure (plasma concentration) and response (COX inhibition) is typically described by a sigmoidal Emax model. nih.gov This model relates the drug concentration to the effect, characterized by parameters such as:
Emax: The maximum possible biological effect (e.g., 100% inhibition of COX activity).
IC50 or EC50: The concentration of the compound that produces 50% of the maximum effect. This is a measure of the compound's potency. nih.gov
For this compound, separate IC50 values for COX-1 and COX-2 would define its selectivity. A lower IC50 for COX-2 relative to COX-1 would suggest a preferential COX-2 inhibitor. pnas.org The clinical effects, such as reduction in edema, pain, or fever, are downstream consequences of this primary enzymatic inhibition. nih.govacademicjournals.org PK/PD models often use these clinical endpoints or biomarkers (e.g., prostaglandin (B15479496) levels) to quantify the drug's effect over time. nih.gov
Several NSAIDs, including some fenamates like meclofenamic acid, exhibit time-dependent inhibition of COX enzymes. drugbank.com This means the inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor, a phenomenon not explained by simple reversible binding. This behavior is often described by a two-step process: an initial rapid, reversible binding followed by a slower, conformational change leading to a more tightly bound enzyme-inhibitor complex. drugbank.comacs.org
Theoretically, this compound could also exhibit such time-dependent activity. In vitro experiments, such as measuring COX activity after various pre-incubation times with the compound, would be necessary to establish this profile. The kinetic parameters characterizing this interaction would include the initial binding affinity (Ki) and the forward rate constant (kon) for the formation of the tightly bound complex. drugbank.com This time-dependency can be a crucial factor in the duration of the drug's action in vivo.
Predictive PK/PD models are developed by integrating pharmacokinetic data (from plasma concentration-time profiles) and pharmacodynamic data (from dose-response or concentration-response studies) obtained from preclinical species. catapult.org.ukpharmajen.com For this compound, this would involve:
Characterizing Pharmacokinetics: Determining absorption, distribution, metabolism, and excretion (ADME) parameters in a relevant animal model (e.g., rats) after administration.
Measuring Pharmacodynamics: Assessing the anti-inflammatory, analgesic, or antipyretic effects in disease models (e.g., carrageenan-induced paw edema in rats). researchgate.net This could also involve measuring the inhibition of biomarkers like prostaglandin E2 (PGE2) synthesis ex vivo. nih.gov
Model Building: Using mathematical models, such as indirect response models or effect compartment models, to link the plasma concentration profile to the time course of the observed effect. nih.govresearchgate.net These models account for the delay between achieving peak plasma concentrations and observing the maximum pharmacological effect.
A conceptual framework for a predictive PK/PD model is shown in Table 2.
Table 2: Conceptual Components of a Preclinical PK/PD Model for this compound
| Model Component | Description | Key Parameters |
| Pharmacokinetic (PK) Model | Describes the time course of the drug in plasma. | Clearance (CL), Volume of distribution (Vd), Absorption rate constant (Ka). |
| Link Model | Connects plasma concentration to the site of action. | Rate constant for transfer to effect compartment (ke0). |
| Pharmacodynamic (PD) Model | Relates concentration at the effect site to the biological response. | Maximum effect (Emax), Potency (IC50), Hill coefficient (n). |
| Response Model | Describes the turnover of the biological factor being measured (e.g., prostaglandins). | Synthesis rate (kin), Degradation rate (kout). |
Inter-species Extrapolation Methodologies (Theoretical)
A key challenge in drug development is predicting human pharmacokinetics from preclinical animal data. allucent.com Inter-species extrapolation methodologies, particularly allometric scaling, provide a theoretical basis for making these predictions.
Allometric scaling is a mathematical method that relates a physiological or pharmacokinetic parameter to the body weight of the species. allucent.com The general relationship is described by the power equation:
Y = a ⋅ W^b
Where:
Y is the pharmacokinetic parameter of interest (e.g., clearance).
W is the body weight.
a is the allometric coefficient.
b is the allometric exponent.
For clearance, the theoretical exponent b is often considered to be approximately 0.75, based on its relationship with the basal metabolic rate across species. nih.gov However, for many drugs, especially those that are highly protein-bound or undergo extensive metabolism like acidic NSAIDs, the empirically determined exponent can vary significantly. madbarn.comresearchgate.net
To predict the human clearance of this compound, one would first determine its clearance in several animal species (e.g., mouse, rat, dog). A log-log plot of clearance versus body weight would then be constructed, and the slope of the line would provide the exponent b, while the y-intercept would give the coefficient a. This relationship could then be used to predict the clearance in humans based on average human body weight.
Challenges in allometric scaling for acidic drugs include inter-species differences in plasma protein binding and metabolic pathways. researchgate.netnih.gov Therefore, more refined methods might be employed, such as scaling the unbound (free) clearance rather than the total clearance, which can sometimes improve the accuracy of the prediction. researchgate.net
Table 3: Hypothetical Data for Allometric Scaling of Clearance
| Species | Body Weight (kg) | Clearance (L/h) |
| Mouse | 0.02 | 0.015 |
| Rat | 0.25 | 0.12 |
| Dog | 10 | 2.5 |
| Monkey | 5 | 1.4 |
| Human (Predicted) | 70 | Extrapolated Value |
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Non-human Species
PBPK models offer a mechanistic and predictive tool in veterinary drug development, capable of describing the disposition of chemicals across different species by integrating physiological and compound-specific parameters. nih.gov This approach allows for the extrapolation of pharmacokinetic behaviors between species and can help in understanding how physiological differences among animals affect drug disposition. nih.gov
A typical PBPK model for a non-human species would consist of several compartments representing major organs and tissues, interconnected by the circulatory system. researchgate.net The key components of building such a model for this compound would include system-specific parameters (animal physiology) and compound-specific parameters.
System-Specific Parameters:
These parameters are related to the anatomy and physiology of the animal species being modeled. They are generally independent of the drug. nih.gov For a PBPK model of this compound in a species like a beagle dog, a common laboratory animal, these parameters would include:
Tissue Volumes: The volume of individual organs and tissues such as the liver, kidney, muscle, fat, and brain.
Blood Flow Rates: The rate of blood perfusion to each of these tissues.
Cardiac Output: The total blood flow from the heart.
The table below presents hypothetical physiological parameters for a standard 10 kg beagle dog that would be used in a PBPK model.
| Parameter | Value | Units |
|---|---|---|
| Body Weight | 10 | kg |
| Cardiac Output | 3.0 | L/h/kg |
| Liver Volume | 0.034 | L/kg |
| Kidney Volume | 0.008 | L/kg |
| Muscle Volume | 0.400 | L/kg |
| Fat Volume | 0.150 | L/kg |
| Brain Volume | 0.008 | L/kg |
| Liver Blood Flow (% of Cardiac Output) | 25.0 | % |
| Kidney Blood Flow (% of Cardiac Output) | 19.0 | % |
Compound-Specific Parameters:
These parameters are dependent on the physicochemical properties of this compound and how it interacts with the biological system. These are typically determined through in vitro experiments or predicted using computational (in silico) methods.
Partition Coefficients (Kp): These values describe how the compound distributes between tissues and blood at a steady state. For an acidic compound like this compound, the degree of ionization, which is pH-dependent, will significantly influence tissue partitioning.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which affects its availability for distribution into tissues.
Intrinsic Clearance: The metabolic capacity of the liver and other organs to eliminate the compound.
Permeability: The ability of the compound to cross cell membranes.
The following table provides a hypothetical set of compound-specific parameters for this compound, which would be necessary inputs for a PBPK model.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| LogP | 4.2 | Octanol-water partition coefficient, indicating lipophilicity. |
| pKa | 3.8 | Acid dissociation constant, indicating it is a weak acid. |
| Fraction Unbound in Plasma (fu) | 0.02 | The fraction of the drug not bound to plasma proteins. |
| Intrinsic Hepatic Clearance | 150 | µL/min/mg microsomal protein |
| Blood-to-Plasma Ratio | 0.6 | Ratio of the drug concentration in whole blood to that in plasma. |
Model Application and Simulation:
Once a PBPK model is constructed with these parameters, it can be used to simulate the concentration-time profiles of this compound in various tissues following a virtual administration. For instance, the model could predict how changes in liver function or co-administration of another drug that affects plasma protein binding would alter the pharmacokinetic profile.
Pharmacokinetic studies of structurally related compounds, such as flufenamic acid and tolfenamic acid, in non-human species can provide valuable context. For example, a study on the bioavailability of flufenamic acid in beagle dogs highlighted differences in absorption rates among different formulations. nih.gov Another study on tolfenamic acid in calves indicated a relatively short elimination half-life and a large volume of distribution. nih.gov Such data, while not directly applicable to this compound, can help in refining the assumptions made in a theoretical PBPK model for this compound.
The development of a PBPK model for this compound in non-human species would be a valuable tool for predicting its behavior in different animal models and for extrapolating potential pharmacokinetic profiles to other species, thereby guiding further preclinical research.
Emerging Applications and Future Research Directions for 4 Fluoro 2 Phenylamino Benzoic Acid
Development as Chemical Probes and Research Tools
Use in Target Validation Studies
There is currently no available research detailing the use of 4-Fluoro-2-(phenylamino)benzoic acid in target validation studies. For a compound to be used in this capacity, it would typically exhibit high potency and selectivity for a specific biological target, such as an enzyme or receptor. The identification of such a target for this particular compound has not been reported in the surveyed literature.
Application in Cell-Based Assays and Imaging (non-human)
The application of this compound in non-human cell-based assays or cellular imaging has not been described in the existing scientific literature. The development of fluorescently labeled derivatives or its use to probe cellular functions in assay formats remains an open area for investigation.
Utilization in Mechanistic Biological Investigations
Detailed mechanistic studies elucidating the specific biological pathways or molecular interactions of this compound are not present in the available research. While it is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), specific investigations into its mechanism of action are wanting.
Exploration in Other Chemical Fields
Beyond the realm of biological research, the potential applications of this compound in other chemical disciplines appear to be similarly uncharted.
Potential in Materials Science (e.g., polymers, liquid crystals)
There is a lack of published research on the incorporation of this compound into polymers or its investigation as a component of liquid crystalline materials. The unique combination of a fluorinated benzoic acid and a phenylamino (B1219803) moiety could theoretically impart interesting properties to novel materials, but this potential has yet to be explored.
Role in Analytical Chemistry (e.g., derivatizing agent, reagent)
The utility of this compound as a derivatizing agent to enhance the detection of other molecules or as a specific reagent in analytical methods is not documented. Such applications would require dedicated studies to establish its reactivity and suitability for these purposes.
Photoactive or Optoelectronic Properties
While specific research into the photoactive and optoelectronic properties of this compound is not extensively documented, the broader class of anthranilic acid derivatives to which it belongs exhibits notable fluorescence characteristics. Anthranilic acid and its derivatives are recognized for their use as fluorescent probes and tags due to their high quantum yield and sensitivity to the chemical environment. These compounds typically display a broad emission band, and their photophysical properties can be significantly influenced by solvent polarity and substitution on the aromatic rings.
For instance, studies on N-phenylanthranilic acid, a closely related compound, have shown that its fluorescence spectra are dependent on the concentration and the polarity of the surrounding medium. In non-polar environments, it can form dimeric species through hydrogen bonding, leading to a broad emission band at longer wavelengths. This suggests that this compound may also exhibit interesting photophysical behaviors, with the fluorine substituent potentially modulating its electronic properties and, consequently, its fluorescence emission and quantum yield. The potential for intramolecular hydrogen bonding between the amine proton and the carboxyl group, a common feature in anthranilic acid derivatives, could also play a significant role in its photoactive properties. Further investigation into the specific absorption and emission spectra, quantum yields, and solvatochromic effects of this compound is warranted to fully explore its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy.
Interactive Data Table: Comparison of Related Anthranilic Acid Derivatives' Photophysical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| N-phenylanthranilic acid | Not specified | 412 (monomer) | Not specified | Polystyrene film (from non-polar solvent) |
| N-phenylanthranilic acid | Not specified | 466 (dimer) | Not specified | Polystyrene film (from non-polar solvent) |
| General Anthranilic Acids | Not specified | 380-420 | Generally high | Various |
Integration with Advanced Research Technologies
High-Throughput Screening Library Inclusion
The structural motif of this compound, based on the N-arylanthranilic acid scaffold, makes it a valuable candidate for inclusion in high-throughput screening (HTS) libraries. These libraries are collections of diverse chemical compounds used in drug discovery to rapidly assess their biological activity against a multitude of targets. The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which shares the N-arylanthranilic acid core, has established biological relevance, suggesting that derivatives like this compound could exhibit a range of pharmacological activities.
Incorporating this compound into HTS libraries would enable the screening of its potential efficacy against a wide array of biological targets, including enzymes, receptors, and ion channels. The fluorine atom and the specific substitution pattern on the phenyl rings provide chemical diversity that is advantageous for identifying novel hit compounds. The amenability of the anthranilic acid scaffold to chemical modification further enhances its utility in library design, allowing for the creation of focused libraries around this core structure to explore structure-activity relationships (SAR).
Application in AI-Driven Drug Discovery (virtual design)
In the realm of artificial intelligence (AI)-driven drug discovery, this compound can serve as a valuable molecular scaffold for virtual screening and de novo drug design. AI algorithms can analyze the chemical features of this compound and its known analogs to predict potential biological targets and design novel derivatives with enhanced potency and selectivity.
Machine learning models can be trained on datasets containing N-arylanthranilic acids to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This allows for the in silico optimization of drug candidates based on the this compound template before their actual synthesis, significantly accelerating the drug discovery pipeline. Furthermore, generative AI models can design entirely new molecules based on the desirable fragments and pharmacophoric features of this compound, expanding the chemical space for drug exploration.
Combinatorial Chemistry Approaches for Diversification
The this compound scaffold is well-suited for combinatorial chemistry approaches to generate large, diverse libraries of related compounds. The core structure presents multiple points for chemical modification, including the carboxylic acid group, the secondary amine, and various positions on both aromatic rings.
Solid-phase or solution-phase combinatorial synthesis can be employed to systematically introduce a wide range of substituents at these positions. For example, the carboxylic acid can be converted to a variety of esters, amides, or other functional groups. The aromatic rings can be further functionalized with different substituents to explore their impact on biological activity. This approach allows for the rapid generation of a multitude of analogs, which can then be screened to identify compounds with optimized properties for specific therapeutic applications.
Unexplored Research Gaps and Future Perspectives
Novel Synthetic Methodologies for Cost-Effective Production
The classical synthesis of N-arylanthranilic acids, including this compound, often relies on the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aniline (B41778) with a 2-halobenzoic acid or an anthranilic acid with an aryl halide. While effective, traditional Ullmann conditions often require high temperatures, long reaction times, and stoichiometric amounts of copper, which can lead to challenges in terms of cost, scalability, and environmental impact.
Future research should focus on developing more efficient and cost-effective synthetic methodologies. The exploration of modern cross-coupling reactions, such as those catalyzed by palladium or other transition metals with more efficient ligand systems, could offer milder reaction conditions and higher yields. The use of microwave-assisted synthesis has already shown promise in accelerating Ullmann-type reactions for N-arylanthranilic acids, significantly reducing reaction times. scielo.brscielo.br Further optimization of these methods, including the use of more sustainable solvents and catalyst systems, will be crucial for the large-scale and economical production of this compound and its derivatives. Additionally, exploring C-H activation strategies as an alternative to pre-functionalized starting materials could provide more atom-economical and streamlined synthetic routes.
Interactive Data Table: Comparison of Synthetic Methods for N-Arylanthranilic Acids
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Classical Ullmann Condensation | Copper | High temperature, long reaction time | Well-established | Harsh conditions, often low yields, high catalyst loading |
| Microwave-Assisted Ullmann | Copper | Microwave irradiation, shorter time | Faster reactions, often higher yields | Requires specialized equipment |
| Modern Cross-Coupling | Palladium, etc. | Milder conditions, various ligands | Higher efficiency, broader substrate scope | Catalyst cost and removal can be concerns |
| C-H Activation | Transition metals | Direct functionalization | Atom economical, fewer steps | Can have regioselectivity challenges |
Discovery of Unanticipated Biological Activities
While compounds structurally similar to this compound, such as other anthranilic acid derivatives, are primarily recognized for their anti-inflammatory properties, broader investigations into the benzoic acid scaffold have revealed unexpected biological potential, particularly in oncology. nih.govnih.gov Research into various synthetic derivatives of benzoic acid has demonstrated significant anticancer activity, suggesting that these compounds may have effects that extend beyond the inhibition of prostaglandin (B15479496) production typically associated with NSAIDs. nih.govbiosynth.com
For instance, studies on the related compound 4-(Phenylamino)benzoic acid have shown it can induce apoptosis, or programmed cell death, in cancer cells. biosynth.com Furthermore, other 2-(phenylamino)benzoic acid derivatives have been identified as highly specific inhibitors of MEK kinase, a key protein in a signaling pathway that often promotes uncontrolled cell proliferation in various cancers. google.com These findings suggest that this compound could possess similar, as-yet-unconfirmed, anticancer properties. The exploration of this potential represents a significant shift from its expected role as a simple anti-inflammatory agent.
| Activity Class | Specific Biological Action | Primary Cellular Target/Pathway | Supporting Evidence Context |
|---|---|---|---|
| Expected Activity | Anti-inflammatory | Prostaglandin Synthesis | Based on classification as an anthranilic acid derivative, a known class of NSAIDs. nih.gov |
| Unanticipated Activity | Anticancer (Apoptosis Induction) | Cell Death Pathways | Observed in the related compound 4-(Phenylamino)benzoic acid. biosynth.com |
| Unanticipated Activity | Anticancer (Antiproliferative) | MEK Kinase Signaling Pathway | Observed in other 2-(phenylamino)benzoic acid derivatives. google.com |
Deeper Elucidation of Intracellular Mechanisms of Action
The discovery of unanticipated anticancer activity in related compounds necessitates a more profound understanding of the intracellular mechanisms that this compound might trigger. Moving beyond its presumed effects on inflammation, future research is likely to focus on specific signaling pathways involved in cancer progression.
One promising avenue is the investigation of its potential as a protein kinase inhibitor. A patent for related 2-(phenylamino)benzoic acid derivatives describes their function as selective inhibitors of MEK kinase. google.com MEK is a critical component of the MAPK/ERK pathway, which regulates cell growth and division; its inhibition is a validated strategy in cancer therapy. A second potential mechanism is the induction of apoptosis. Research on 4-(Phenylamino)benzoic acid indicates an apoptotic effect on cancer cells, leading to cell death through the irreversible inhibition of DNA synthesis. biosynth.com Elucidating whether this compound acts on similar or different intracellular targets is crucial for its potential development as a therapeutic agent.
| Potential Mechanism | Key Intracellular Target | Resulting Cellular Effect | Rationale for Investigation |
|---|---|---|---|
| Kinase Inhibition | MEK (Mitogen-activated protein kinase kinase) | Inhibition of cell proliferation and growth | Activity demonstrated by structurally similar 2-(phenylamino)benzoic acid derivatives. google.com |
| Induction of Apoptosis | DNA synthesis machinery; Caspase pathways | Programmed cell death | Observed in the closely related compound 4-(Phenylamino)benzoic acid. biosynth.com |
Development of Advanced Analytical Techniques for Compound Tracking
To fully understand the biological activity and mechanisms of this compound, it is essential to track its journey and fate within biological systems. Advanced analytical techniques are being developed to meet this need, allowing researchers to monitor the compound's absorption, distribution, metabolism, and interaction with cellular components at a molecular level.
Mass Spectrometry-Based Metabolomics: Untargeted metabolic profiling using platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. mdpi.comnih.gov This technique can identify and quantify the compound and its metabolites in biological fluids such as plasma or urine. frontiersin.org By comparing the metabolic profiles of treated versus untreated systems, researchers can understand how the compound is processed by the body and how it alters specific metabolic pathways, offering clues to its mechanism of action. mdpi.com
Fluorescent Labeling for Intracellular Imaging: Another sophisticated approach involves site-specific bioorthogonal labeling, where a fluorescent probe is attached to the molecule of interest. nih.gov This allows for the direct visualization of the compound's distribution within living cells using fluorescence microscopy. biorxiv.org Such a technique would enable researchers to determine if this compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing direct evidence of its subcellular sites of action and helping to validate proposed mechanisms. nih.gov
| Technique | Information Provided | Primary Application | Limitations |
|---|---|---|---|
| Mass Spectrometry-Based Metabolomics | Identification and quantification of the parent compound and its metabolites in biological samples. nih.gov | Understanding systemic metabolism and impact on metabolic pathways. frontiersin.org | Does not provide spatial information on subcellular localization. |
| Fluorescent Labeling and Imaging | Real-time visualization of the compound's location within living cells. nih.govbiorxiv.org | Determining subcellular distribution and target engagement. | Requires chemical modification of the compound, which may alter its biological activity. nih.gov |
Conclusion: Comprehensive Understanding and Future Prospects of 4 Fluoro 2 Phenylamino Benzoic Acid Research
Summary of Key Research Findings on 4-Fluoro-2-(phenylamino)benzoic acid
Research on this compound has primarily focused on its synthesis and structural characterization. The compound is synthesized via the Ullmann reaction, a well-established method for the formation of carbon-nitrogen bonds. Specifically, it is prepared by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst at elevated temperatures. nih.gov
Subsequent analysis of the synthesized compound has provided detailed insights into its molecular and crystal structure. X-ray diffraction studies have revealed the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. nih.gov These foundational studies are crucial for understanding the compound's physicochemical properties and for predicting its potential interactions with biological macromolecules.
While specific biological activity studies on this compound are not extensively documented in publicly available research, its structural classification as an anthranilic acid derivative is significant. Anthranilic acid and its derivatives are recognized as a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This class of compounds is known for its wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. nih.gov
Table 1: Physicochemical and Crystallographic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Synthesis Method | Ullmann Reaction |
Data sourced from crystallographic studies.
Broader Implications for Medicinal Chemistry and Chemical Biology
The study of this compound and its analogs carries broader implications for the fields of medicinal chemistry and chemical biology. The N-phenylanthranilic acid scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs. The introduction of a fluorine atom into this scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.
Remaining Challenges and Opportunities in Compound-Related Research
Despite the foundational knowledge of its synthesis and structure, significant gaps remain in the understanding of this compound. A primary challenge is the lack of comprehensive biological evaluation. There is a clear opportunity for researchers to investigate the potential anti-inflammatory, analgesic, anticancer, and other biological activities of this specific compound. Such studies would involve a battery of in vitro and in vivo assays to elucidate its pharmacological profile.
Another challenge lies in the exploration of its mechanism of action. Should biological activity be identified, subsequent research would be needed to determine the specific molecular targets and signaling pathways through which this compound exerts its effects. This could involve techniques such as target-based screening, proteomics, and molecular modeling.
Furthermore, the synthesis of a broader library of derivatives of this compound presents an opportunity for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for any observed biological activity and optimize the compound for improved potency and selectivity.
Outlook on the Continued Significance of this compound in Academic Inquiry
The continued significance of this compound in academic inquiry lies in its potential as a lead compound for the development of new therapeutic agents. Its structural simplicity and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns.
Future academic research is likely to focus on the following areas:
Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of biological targets to uncover novel therapeutic applications.
Structure-Activity Relationship Studies: The design and synthesis of analogs to understand the relationship between chemical structure and biological activity, leading to the development of more potent and selective compounds.
Computational Modeling: The use of in silico methods to predict the compound's interactions with biological targets and to guide the design of new derivatives with enhanced properties.
Elucidation of Mechanism of Action: In-depth studies to understand how the compound interacts with biological systems at the molecular level.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-Fluoro-2-(phenylamino)benzoic acid, and how do reaction conditions affect yield?
The compound is synthesized via Ullmann-type coupling between 2-bromo-4-fluorobenzoic acid and aniline using a copper catalyst at 403 K. Key parameters include catalyst selection (e.g., Cu for C–N bond formation), solvent choice (acetone for crystallization), and temperature control to minimize side reactions. Post-synthesis, slow evaporation of acetone yields single crystals suitable for structural analysis .
Q. How is the crystal structure of this compound determined, and what structural features govern its packing?
Single-crystal X-ray diffraction (SCXRD) at 90 K reveals a triclinic space group with two independent molecules (A and B) per asymmetric unit. Structural analysis shows intramolecular N–H···O hydrogen bonds and intermolecular O–H···O dimerization, forming acid-acid dimers. Dihedral angles between aromatic rings (55.63° and 52.65°) indicate steric hindrance, while C–H···F interactions extend the crystal lattice. Refinement details (e.g., , ) and atomic coordinates are critical for validating structural accuracy .
Q. Which analytical techniques validate the purity and stability of this compound in different solvents?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are effective for purity assessment. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid O–H stretch at ~2500 cm), while thermogravimetric analysis (TGA) evaluates thermal stability. Solubility studies in polar (e.g., DMSO) and non-polar solvents guide formulation strategies .
Advanced Research Questions
Q. How do substitution patterns on phenylaminobenzoic acid derivatives influence polymorphism?
Polymorphism arises from conformational flexibility and substituent positioning. For example, methyl groups at specific positions on the benzoic acid ring can induce multiple crystal forms (e.g., 5-I, 5-II, 5-III in analogous compounds). Systematic screening via SCXRD, powder XRD (PXRD), and Hirshfeld surface analysis identifies dominant interactions (e.g., π-π stacking, van der Waals forces). Conformational energy scans and density functional theory (DFT) calculations predict stable polymorphs .
Q. How can computational methods predict intermolecular interactions and crystal stability?
Q. What strategies resolve discrepancies in crystallographic data during refinement?
Discrepancies in -factors () may arise from thermal motion or disordered atoms. Refinement against with weighting schemes (e.g., ) improves accuracy. Hydrogen atoms are constrained to idealized positions (C–H = 0.95 Å) with . Validation tools like ADDSYM check for missed symmetry, ensuring data integrity .
Q. How do intramolecular hydrogen bonds affect physicochemical properties?
Intramolecular N–H···O bonds reduce molecular flexibility, stabilizing planar configurations. This enhances melting points (observed ~287–293°C in analogues) and reduces solubility in non-polar solvents. Intermolecular O–H···O dimers increase lattice energy, correlating with higher thermal stability (TGA data). Disruption of these bonds via protonation or solvent interaction alters dissolution kinetics .
Q. What in vitro assays evaluate the biological activity of this compound?
Enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for NSAID activity) and cellular viability tests (MTT assay) are standard. Structure-activity relationship (SAR) studies compare fluorinated derivatives with non-fluorinated analogues to assess electronegativity effects on binding affinity. Radiolabeled analogs (e.g., ) enable pharmacokinetic tracking via PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
